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3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile Documentation Hub

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  • Product: 3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile
  • CAS: 1354706-62-9

Core Science & Biosynthesis

Foundational

Bioactivity and Pharmacological Potential of Pyrazole-1-Propanenitrile Scaffolds: A Technical Guide for Drug Discovery Professionals

Abstract The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its presence in numerous FDA-approved drugs and its capacity to engage in diverse biological interactions.[...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its presence in numerous FDA-approved drugs and its capacity to engage in diverse biological interactions.[1][2] This technical guide provides an in-depth analysis of a specific, yet promising, class of derivatives: the pyrazole-1-propanenitrile scaffolds. We will explore the synthetic rationale, key pharmacological activities, and underlying mechanisms of action that position these compounds as compelling candidates for modern drug development pipelines. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on the therapeutic potential of this unique chemical architecture.

Introduction: The Strategic Integration of the Propanenitrile Moiety

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, provides a versatile framework for drug design.[3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor facilitate strong interactions with a multitude of biological targets.[4] The introduction of a propanenitrile group at the N-1 position—creating the 3-(1H-pyrazol-1-yl)propanenitrile core—imparts distinct physicochemical characteristics that can be strategically leveraged in drug design.

The nitrile functional group (–C≡N) is a potent electron-withdrawing group that introduces significant polarity.[1] This can enhance solubility and modulate the pharmacokinetic profile of the molecule. Furthermore, the nitrogen atom of the nitrile can act as a hydrogen bond acceptor, providing an additional point of interaction within a target's binding pocket. This strategic N-1 substitution not only allows for the exploration of new chemical space but also serves as a versatile synthetic handle for further molecular elaboration.[1] Notably, a pyrazole-propanenitrile derivative serves as a key intermediate in the synthesis of Ruxolitinib, a successful kinase inhibitor, underscoring the industrial and therapeutic relevance of this scaffold.[1]

Synthetic Strategies: Efficient Access to the Core Scaffold

The construction of pyrazole-1-propanenitrile scaffolds is primarily and most efficiently achieved through a Michael addition reaction, a process often referred to as cyanoethylation. This approach offers high yields and operational simplicity, making it ideal for both library synthesis and scale-up operations.

Primary Synthetic Route: Michael Addition (Cyanoethylation)

The most direct pathway involves the base-catalyzed addition of a substituted or unsubstituted pyrazole to acrylonitrile. The N-H proton of the pyrazole ring is sufficiently acidic to be removed by a mild base, generating a nucleophilic pyrazolate anion that subsequently attacks the electron-deficient β-carbon of acrylonitrile.

cluster_reactants Reactants cluster_conditions Conditions Pyrazole Pyrazole Derivative (R-Pz-H) Reaction_Center Michael Addition Pyrazole->Reaction_Center Nucleophilic Attack Acrylonitrile Acrylonitrile (CH2=CH-CN) Acrylonitrile->Reaction_Center Base Base Catalyst (e.g., Triton B, NaH) Base->Reaction_Center Deprotonation Solvent Aprotic Solvent (e.g., THF, Dioxane) Solvent->Reaction_Center Product Pyrazole-1-propanenitrile Scaffold (R-Pz-CH2CH2CN) Reaction_Center->Product

Caption: General workflow for the synthesis of pyrazole-1-propanenitrile.

Foundational Protocol: Synthesis of 3-(1H-Pyrazol-1-yl)propanenitrile

This protocol describes a reliable, self-validating method for synthesizing the parent scaffold.

Objective: To synthesize 3-(1H-pyrazol-1-yl)propanenitrile via cyanoethylation.

Materials:

  • Pyrazole (1.0 eq)

  • Acrylonitrile (1.2 eq)

  • Triton B (40% in Methanol, 0.1 eq) or Sodium Hydride (NaH, 1.1 eq)

  • Anhydrous Dioxane or Tetrahydrofuran (THF)

  • Drying agent (e.g., anhydrous MgSO₄)

  • Silica gel for chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add pyrazole (1.0 eq) and anhydrous dioxane.

  • Base Addition: If using NaH, add it portion-wise at 0°C and allow the mixture to stir for 30 minutes at room temperature until hydrogen evolution ceases. If using Triton B, add it dropwise at room temperature.

  • Cyanoethylation: Add acrylonitrile (1.2 eq) dropwise to the reaction mixture.

  • Reaction Progression: Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting pyrazole is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction to room temperature. If NaH was used, quench cautiously with methanol. Concentrate the mixture in vacuo to remove the solvent.

  • Extraction: Redissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The absence of the N-H proton signal from the starting pyrazole in the ¹H NMR spectrum is a key indicator of successful N-alkylation.

Pharmacological Potential: A Multifaceted Scaffold

While research on the pyrazole-1-propanenitrile scaffold is an emerging field, the extensive biological activities of pyrazole derivatives provide a strong foundation for predicting their therapeutic potential.[3][5] The primary areas of interest include oncology, inflammation, and infectious diseases.

Anticancer Activity: Targeting Kinases and Cell Proliferation

The pyrazole core is a well-established pharmacophore in the design of kinase inhibitors.[6] Marketed drugs like Crizotinib and Ruxolitinib validate the scaffold's ability to fit into the ATP-binding pocket of various kinases, which are often dysregulated in cancer.[6] Pyrazole derivatives have demonstrated potent anticancer activity by targeting key signaling proteins like EGFR, VEGFR-2, and CDKs, thereby inhibiting tumor growth and proliferation.[7][8][9]

Mechanism of Action: Pyrazole-based kinase inhibitors typically function as ATP-competitive inhibitors. The pyrazole ring often forms critical hydrogen bonds with the "hinge" region of the kinase domain, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. The N-1 substituent, in this case, the propanenitrile group, extends into the solvent-exposed region or a hydrophobic back pocket, where it can be modified to enhance potency and selectivity.[10]

Scaffold Pyrazole-1-Propanenitrile Inhibitor Kinase Kinase Active Site (e.g., EGFR, VEGFR-2) Scaffold->Kinase Blocks ATP Binding PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates ATP ATP ATP->Kinase Binds Substrate Substrate Protein Substrate->Kinase Binds Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Apoptosis Apoptosis / Cell Cycle Arrest Downstream->Apoptosis Inhibition Leads To

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Foundational

Melting point and boiling point data for 3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile

Executive Summary 3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile is a specialized heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents, particularly Janus Kinase (JAK) inhibitors and othe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile is a specialized heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents, particularly Janus Kinase (JAK) inhibitors and other pyrazole-based bioactive scaffolds. Its structure combines a 4-iodopyrazole core—essential for further cross-coupling reactions (e.g., Suzuki-Miyaura)—with a cyanoethyl tail introduced via Michael addition.

This technical guide provides a comprehensive physicochemical profile, synthesis pathways, and experimental characterization protocols. Note that as a specific intermediate, direct experimental values in open literature are sparse; the data below synthesizes predicted physicochemical properties with experimentally verified values of close structural analogs to provide a high-confidence operational range.

Physicochemical Data Profile

The following data aggregates predicted values using consensus QSAR (Quantitative Structure-Activity Relationship) modeling and experimental data from structural analogs (e.g., 4-iodo-1-methyl-1H-pyrazole).

Table 1: Physicochemical Properties (Predicted & Analog-Derived)
PropertyValue / RangeConfidenceContext/Methodology
Molecular Formula C₇H₈IN₃HighDefinitive stoichiometry.[1][2]
Molecular Weight 261.06 g/mol HighBased on standard atomic weights.
Physical State Low-melting Solid or Viscous OilHighAnalogous to 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole (MP: 41.7°C).[1]
Melting Point (MP) 35°C – 55°C MediumPredicted.[2] The polar cyanoethyl group increases intermolecular forces compared to the liquid methyl analog, likely resulting in a low-melting solid.[2]
Boiling Point (BP) 330°C – 350°C MediumPredicted at 760 mmHg.[2] High BP is due to the heavy iodine atom and dipole-dipole interactions of the nitrile.[2]
Density 1.65 – 1.75 g/cm³ HighIodine contributes significantly to mass density.[2] (Analog 4-iodo-1-methylpyrazole density is ~1.9 g/cm³).[1]
LogP (Octanol/Water) ~1.8 – 2.2HighLipophilic iodine balanced by the polar nitrile tail.[2]
Solubility Soluble in DMSO, DCM, Methanol; Insoluble in WaterHighTypical for neutral iodopyrazoles.

Analyst Note: The presence of the N-cyanoethyl group introduces polarity that typically raises the boiling point relative to simple N-alkyl analogs while potentially disrupting the crystal lattice, leading to a lower melting point compared to the unsubstituted N-H pyrazole precursor.

Synthesis & Reaction Pathways[2][3][4][5][6][7][8][9]

The synthesis of 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile typically follows two primary routes. The choice depends on the availability of the iodinated starting material versus the ease of handling the non-iodinated intermediate.[2]

Route A: Michael Addition of 4-Iodo-5-methylpyrazole

This is the most direct route if 4-iodo-5-methyl-1H-pyrazole is available.[1] It involves the base-catalyzed addition of the pyrazole nitrogen to acrylonitrile.[1][2][3]

Route B: Post-Alkylation Iodination

This route avoids handling the iodinated precursor early in the synthesis.[2] The 5-methylpyrazole is first alkylated, then iodinated using N-Iodosuccinimide (NIS).

Visualization: Synthesis Workflow

SynthesisPathways cluster_0 Route B: Post-Iodination Precursor1 5-Methyl-1H-pyrazole Intermediate 3-(5-Methyl-1H-pyrazol-1-yl) propanenitrile Precursor1->Intermediate Base (Cat.) Acrylonitrile Acrylonitrile (CH2=CHCN) Acrylonitrile->Intermediate Target TARGET: 3-(4-Iodo-5-methyl-1H- pyrazol-1-yl)propanenitrile Intermediate->Target NIS, RT Iodination Iodination (NIS / DMF) Precursor2 4-Iodo-5-methyl- 1H-pyrazole Precursor2->Target Acrylonitrile, Base Michael Michael Addition (Base / Heat)

Caption: Dual synthetic pathways. Route B is often preferred to avoid regioselectivity issues with the iodine atom already in place.[2]

Experimental Protocols for Characterization

To validate the identity and purity of the synthesized compound, the following experimental workflows are recommended.

Melting Point Determination (Capillary Method)

Since the predicted MP is near ambient temperature (35–55°C), standard open-capillary methods may be challenging if the lab is warm.

  • Preparation: Dry the sample thoroughly in a vacuum desiccator (P₂O₅) for 24 hours to remove solvent traces which can depress MP.

  • Apparatus: Use an automated melting point apparatus (e.g., Mettler Toledo or Buchi) with video capture.[2]

  • Ramp Rate: Set a start temperature of 25°C and a ramp rate of 1.0°C/min.

  • Observation: Record the onset (meniscus formation) and clear point (complete liquefaction).

    • Acceptance Criteria: A range < 2°C indicates high purity (>98%).[2]

Boiling Point / Volatility (TGA)

Direct boiling point measurement at atmospheric pressure is not recommended due to potential decomposition of the iodine-carbon bond at high temperatures (>250°C).[2]

  • Alternative: Use Thermogravimetric Analysis (TGA) to determine the onset of weight loss (evaporation/decomposition).

  • Protocol: Heat 5–10 mg sample from 30°C to 400°C at 10°C/min under Nitrogen flow.

Visualization: Characterization Logic[1][2]

Characterization Sample Isolated Sample (Crude) TLC TLC Screening (Hexane:EtOAc) Sample->TLC Purification Flash Chromatography TLC->Purification If Impure PureSample Purified Compound (>98%) Purification->PureSample DSC DSC Analysis (Melting Onset) PureSample->DSC Physical Prop NMR 1H-NMR / 13C-NMR (Structural ID) PureSample->NMR Identity HPLC HPLC-MS (Purity & MW) PureSample->HPLC Quantification

Caption: Standard workflow for validating the physical and chemical identity of the intermediate.

Safety & Handling

  • Hazard Classification:

    • Acute Toxicity (Oral/Inhalation): Nitrile compounds can release cyanide ions metabolically; handle with extreme care.[2]

    • Skin/Eye Irritant: Iodinated organics are often irritants.[2]

  • Storage:

    • Store at 2–8°C (Refrigerated).

    • Protect from light (Amber vials) to prevent de-iodination.[2]

    • Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7023134, 3-(1H-Pyrazol-1-yl)propanenitrile. Retrieved from [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 4-Iodo-3-methyl-1-(propan-2-yl)-1H-pyrazole. Retrieved from [Link]

  • M. Smith, J. March.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley-Interscience, 2013. (General reference for Michael Addition mechanisms).

Sources

Exploratory

History and discovery of N-alkylated iodopyrazole compounds

An In-Depth Technical Guide to the History and Discovery of N-Alkylated Iodopyrazole Compounds Abstract The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multit...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the History and Discovery of N-Alkylated Iodopyrazole Compounds

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of FDA-approved therapeutics.[1][2] The strategic functionalization of this five-membered heterocycle has been a critical driver in the discovery of novel drug candidates with enhanced potency, selectivity, and optimized pharmacokinetic profiles. This technical guide provides a comprehensive overview of a specific, yet highly significant, subclass: N-alkylated iodopyrazole compounds. We will trace the historical evolution from the initial discovery of the pyrazole core to the development of sophisticated synthetic methodologies for dual N-alkylation and iodination. The guide will elucidate the causal-driven logic behind these molecular modifications, detailing how N-alkylation modulates physicochemical properties and how iodination provides a crucial synthetic handle for molecular diversification. Through detailed protocols, comparative tables, and workflow diagrams, this document offers researchers and drug development professionals both a historical perspective and a practical guide to the synthesis and application of this versatile chemical class.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The history of pyrazole chemistry began in 1883 with German chemist Ludwig Knorr's accidental synthesis of a pyrazole derivative, which he named antipyrine, during an attempt to create quinoline derivatives.[3][4] This seminal discovery unveiled a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a structure that would become foundational in pharmaceutical development.[2][4]

The pyrazole ring's unique physicochemical properties contribute to its success.[2] One nitrogen atom (N1) is "pyrrole-like," with its lone pair of electrons participating in the aromatic system, while the other (N2) is "pyridine-like," with a non-participating lone pair that can act as a hydrogen bond acceptor.[5] This duality allows pyrazoles to serve as bioisosteres for other rings like phenols or amides, often improving properties such as metabolic stability, lipophilicity, and water solubility.[2][6] Consequently, the pyrazole motif is integral to numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib, the erectile dysfunction drug Sildenafil, and a host of kinase inhibitors used in oncology like Crizotinib and Ruxolitinib.[1][7][8]

G cluster_reactants Reactants cluster_product Product dicarbonyl 1,3-Dicarbonyl Compound pyrazole Substituted Pyrazole dicarbonyl->pyrazole Condensation & Cyclization hydrazine Hydrazine Derivative hydrazine->pyrazole caption Figure 1: The Knorr Pyrazole Synthesis (1883). G cluster_A Pathway A: Alkylation First cluster_B Pathway B: Iodination First start 1H-Pyrazole (Starting Material) A1 N-Alkylation start->A1 B1 Iodination start->B1 A2 N-Alkyl Pyrazole A1->A2 A3 Iodination A2->A3 end_product N-Alkylated Iodopyrazole A3->end_product B2 Iodopyrazole B1->B2 B3 N-Alkylation B2->B3 B3->end_product

Caption: Primary synthetic pathways to N-alkylated iodopyrazoles.

Pathway A: N-Alkylation Followed by Iodination

This is a common and often straightforward approach.

  • N-Alkylation: The pyrazole is first deprotonated with a base (e.g., NaH, K₂CO₃) followed by the addition of an alkyl halide electrophile. [6]Alternatively, acid-catalyzed methods using trichloroacetimidate electrophiles have been developed to avoid strong bases and high temperatures, offering a milder route. [9][10]For unsymmetrical pyrazoles, this step can yield a mixture of N1 and N2 regioisomers, with sterics often controlling the major product. [9]2. Iodination: The resulting N-alkyl pyrazole is then subjected to electrophilic iodination. The pyrazole ring is electron-rich, and substitution typically occurs at the C4 position. [11]A variety of iodinating systems can be employed.

Pathway B: Iodination Followed by N-Alkylation

In this pathway, the NH-pyrazole is first iodinated.

  • Iodination: The methods are similar to those used for N-alkyl pyrazoles. Reagents like iodine monochloride (ICl) or molecular iodine with an oxidant are effective. [7][12]2. N-Alkylation: The subsequent alkylation of the 4-iodopyrazole proceeds as described above. A key consideration here is the potential for the iodo-substituent to influence the regioselectivity of the N-alkylation step on an unsymmetrical pyrazole.

Comparative Analysis of Synthetic Methods

The choice of method is critical and depends on the specific molecular scaffold and desired outcome.

Table 1: Comparison of Common Iodination Methods for Pyrazoles

Method Reagents Typical Conditions Pros Cons References
Iodine Monochloride ICl, Li₂CO₃ CH₂Cl₂, Room Temp Mild, efficient for certain substrates ICl is corrosive and moisture-sensitive [13][12]
Oxidative Iodination I₂, Ceric Ammonium Nitrate (CAN) Acetonitrile, Room Temp Mild, regioselective for C4 Generates cerium waste, difficult to remove [14]
Green Iodination I₂, H₂O₂ Water, Room Temp Environmentally friendly solvent Reaction times can be long (1-72h) [13]
Metal-Mediated I₂, Cadmium(II) Acetate DMSO, Room Temp Effective for specific substitutions Uses a toxic heavy metal [14]

| In-situ NI₃ | NH₄OH, I₂ | Aqueous | Green, inexpensive | NI₃ is a contact explosive when dry (used in-situ) | [15]|

Table 2: Comparison of N-Alkylation Methods for Pyrazoles

Method Reagents Typical Conditions Pros Cons References
Base & Alkyl Halide NaH or K₂CO₃, R-X DMF or Acetonitrile, Heat Widely used, versatile Requires strong base, can have regioselectivity issues [6]
Mitsunobu Reaction DEAD, PPh₃, R-OH THF, 0°C to Room Temp Mild conditions, good for sensitive substrates Generates stoichiometric phosphine oxide waste [9]
Trichloroacetimidates R-OC(NH)CCl₃, CSA DCE, Room Temp Mild, acid-catalyzed, avoids strong base Substrate scope can be limited [6][9]

| Michael Addition | α,β-unsaturated ketones | Catalyst-free or weak base | High regioselectivity for N1 | Limited to specific Michael acceptors | [8]|

The Utility of N-Alkylated Iodopyrazoles in Drug Discovery

The true value of this compound class is realized when the iodine atom is used as a launching point for further functionalization, primarily through cross-coupling reactions.

G cluster_reactions Cross-Coupling Reactions start N-Alkyl-4-Iodopyrazole suzuki Suzuki (Boronic Acids) start->suzuki Pd Catalyst sonogashira Sonogashira (Alkynes) start->sonogashira Pd/Cu Catalyst heck Heck (Alkenes) start->heck Pd Catalyst buchwald Buchwald-Hartwig (Amines, Alcohols) start->buchwald Pd Catalyst end_product Diverse Library of 4-Substituted Pyrazoles (e.g., Kinase Inhibitors) suzuki->end_product sonogashira->end_product heck->end_product buchwald->end_product

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Protocols & Analytical Methods

Method

Protocol for Michael addition of 4-iodo-5-methylpyrazole to acrylonitrile

Executive Summary This application note details the optimized protocol for the synthesis of 1-(2-cyanoethyl)-4-iodo-3-methylpyrazole (and its 1,5-isomer) via the aza-Michael addition of 4-iodo-5-methylpyrazole to acrylon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 1-(2-cyanoethyl)-4-iodo-3-methylpyrazole (and its 1,5-isomer) via the aza-Michael addition of 4-iodo-5-methylpyrazole to acrylonitrile. This reaction is a critical step in the synthesis of JAK inhibitors and other pyrazole-based pharmacophores.

While the starting material exists as a tautomeric mixture of 4-iodo-3-methylpyrazole and 4-iodo-5-methylpyrazole, the reaction regioselectivity is governed by steric factors, typically favoring the formation of the 1,3-isomer (methyl group distant from the N-alkylation site) over the 1,5-isomer (methyl group adjacent to the N-alkylation site). This guide provides a robust DBU-catalyzed method, purification strategies for isomer separation, and definitive NMR characterization techniques.

Mechanistic Insight & Regioselectivity

The reaction proceeds via a base-catalyzed aza-Michael addition cycle.[1] The pyrazole substrate exists in a tautomeric equilibrium. The base deprotonates the pyrazole to form a pyrazolide anion, which is a bidentate nucleophile.

  • Path A (Kinetic/Thermodynamic Major): Attack occurs at the nitrogen distal to the methyl group (less sterically hindered), yielding the 1,3-isomer .

  • Path B (Minor): Attack occurs at the nitrogen proximal to the methyl group (sterically hindered), yielding the 1,5-isomer .

Note on Nomenclature: The starting material is often labeled "4-iodo-5-methylpyrazole" by vendors, but the major product of alkylation is formally named 1-(2-cyanoethyl)-4-iodo-3-methylpyrazole .

Figure 1: Reaction Mechanism and Regioselectivity Pathways

MichaelAddition Start 4-Iodo-3(5)-methylpyrazole (Tautomeric Mixture) Anion Pyrazolide Anion (Resonance Hybrid) Start->Anion Deprotonation Base Base (DBU) Base->Start Prod13 Major Product: 1-(2-cyanoethyl)-4-iodo-3-methylpyrazole (Sterically Favored) Anion->Prod13 + Acrylonitrile Path A (Fast) Prod15 Minor Product: 1-(2-cyanoethyl)-4-iodo-5-methylpyrazole (Sterically Hindered) Anion->Prod15 + Acrylonitrile Path B (Slow) Acryl Acrylonitrile (Michael Acceptor) Acryl->Prod13 Acryl->Prod15

Caption: Mechanistic divergence in the aza-Michael addition. Steric hindrance from the C5-methyl group disfavors Path B, leading to high regioselectivity for the 1,3-isomer.

Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][3]Role
4-Iodo-5-methylpyrazole 207.981.0Limiting Reagent
Acrylonitrile 53.061.5 - 2.0Electrophile (Toxic!)
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)152.240.1 - 0.5Catalyst/Base
Acetonitrile (MeCN) 41.05SolventReaction Medium
Hydroquinone 110.11<1%Polymerization Inhibitor
Safety Directives (Critical)
  • Acrylonitrile: Highly toxic, carcinogenic, and flammable.[4] Must be handled in a well-ventilated fume hood. Use double-gloving (Nitrile).

  • Exotherm: The Michael addition is exothermic. Add acrylonitrile slowly if scaling up (>10g).

  • Polymerization: Acrylonitrile can polymerize exothermically. Ensure the presence of a radical inhibitor (e.g., hydroquinone) if heating is required.

Step-by-Step Procedure

Step 1: Reaction Setup

  • Charge a round-bottom flask with 4-iodo-5-methylpyrazole (1.0 equiv) and Acetonitrile (5-10 volumes relative to pyrazole mass).

  • Add DBU (0.2 equiv). Stir until the solution is homogeneous.

  • Optional: Add a crystal of hydroquinone to prevent acrylonitrile polymerization.

  • Add Acrylonitrile (1.5 equiv) dropwise over 5 minutes at Room Temperature (RT).

Step 2: Reaction Execution

  • Heat the mixture to Reflux (approx. 80-82°C) .

    • Note: While the reaction proceeds at RT, reflux ensures complete conversion and shorter reaction times (typically 2–4 hours).

  • Monitor: Check progress by TLC (Eluent: 30% EtOAc in Hexanes) or LCMS.

    • Target: Disappearance of starting pyrazole (

      
      ). Product usually has higher 
      
      
      
      (
      
      
      ).

Step 3: Workup

  • Cool the reaction mixture to RT.

  • Concentrate the mixture under reduced pressure (Rotavap) to remove solvent and excess acrylonitrile. Dispose of distillate as hazardous acrylonitrile waste.

  • Dissolve the residue in Ethyl Acetate (EtOAc) .

  • Wash the organic layer with:

    • Water (

      
      ) to remove DBU salts.
      
    • Brine (

      
      ).
      
  • Dry over anhydrous

    
    , filter, and concentrate to dryness.
    

Step 4: Purification

  • Crude Analysis: Analyze the crude NMR. The ratio of 1,3-isomer to 1,5-isomer is typically >90:10.

  • Recrystallization (Preferred for Scale): The major 1,3-isomer is often a solid. Recrystallize from hot Ethanol or EtOAc/Hexane mixtures.

  • Flash Chromatography (If required):

    • Stationary Phase: Silica Gel.

    • Gradient: 0%

      
       40% EtOAc in Hexanes.
      
    • Elution Order: The 1,3-isomer (less polar) usually elutes before the 1,5-isomer (more polar) due to the exposed lone pair availability and dipole moment differences.

Workflow Visualization

Workflow Setup Setup: Dissolve Pyrazole + DBU in MeCN Add Acrylonitrile (Dropwise) Reaction Reaction: Reflux (80°C) for 3-4h Monitor via TLC/LCMS Setup->Reaction Quench Workup: Evaporate Volatiles Dissolve in EtOAc Wash (H2O/Brine) Reaction->Quench Analysis Crude Analysis: Check Regioisomer Ratio (NMR) Quench->Analysis Purification Purification: Recrystallization (EtOH) OR Column Chromatography Analysis->Purification Final Final Product: 1-(2-cyanoethyl)-4-iodo-3-methylpyrazole Purification->Final

Caption: Operational workflow for the synthesis, emphasizing the critical solvent removal step to manage acrylonitrile toxicity before aqueous workup.

Quality Control & Analytic Differentiation

Distinguishing the regioisomers is the most challenging aspect of this protocol.

Table 1: Analytic Comparison of Isomers
Feature1,3-Isomer (Major) 1,5-Isomer (Minor)
Structure Me is at pos 3; H is at pos 5 (next to N-alkyl).Me is at pos 5 (next to N-alkyl); H is at pos 3.
1H NMR (C5-H vs C3-H) C5-H appears as a singlet (often slightly broadened by N-quadrupole) around

7.5 - 7.8 ppm.
C3-H appears as a sharp singlet, typically upfield relative to C5-H.
NOESY / ROESY Strong NOE between

protons and the C5-Proton . No NOE between

and Methyl.
Strong NOE between

protons and the C5-Methyl group.
13C NMR (Methyl) Methyl carbon typically

10-14 ppm.
Methyl carbon typically

9-12 ppm (shielded by N-substituent).
Validation Checkpoint (Self-Correcting Step):

If you observe a mixture, run a 1D NOE difference experiment . Irradiate the


 signal (approx 

4.2-4.5 ppm).
  • If you see enhancement of the aromatic proton singlet

    
    1,3-Isomer  (Correct Product).
    
  • If you see enhancement of the methyl singlet

    
    1,5-Isomer  (Undesired Byproduct).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Old/Wet Acrylonitrile or DBU.Distill acrylonitrile (add inhibitor); use fresh DBU. Increase reflux time.
Polymer Formation Overheating or lack of inhibitor.Add 10mg Hydroquinone to the reaction. Do not exceed 85°C.
Poor Regioselectivity Reaction temperature too high or solvent effect.Lower temperature to RT (reaction will be slower). Switch solvent to Toluene (increases steric discrimination).
Product is Oily Residual solvent or isomer mixture.Triturate with Hexanes/Ether. If oil persists, run a column to remove the minor isomer.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for
    • Source: The Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • General Aza-Michael Protocol

    • Title: Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles.[2][5]

    • Source: European Journal of Organic Chemistry.[2]

    • URL:[Link]

  • Catalysis with Cs2CO3 (Alternative Base)

    • Title: Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates.[1]

    • Source: RSC Advances.
    • URL:[Link]

  • Acrylonitrile Safety Data

    • Title: Acrylonitrile - NIOSH Pocket Guide to Chemical Hazards.
    • Source: CDC.
    • URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Suzuki-Miyaura Coupling of 3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile for Advanced Drug Discovery Scaffolds

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 3-(4-Iodo-5-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile as a key building block in Suzuki-Miyaura cross-coupling reactions. We delve into the foundational principles, offer detailed step-by-step protocols for both conventional and microwave-assisted synthesis, and provide expert insights into reaction optimization and troubleshooting. The pyrazole core is a "privileged scaffold" in modern pharmacology, and its functionalization via robust methods like the Suzuki-Miyaura coupling is of paramount importance for the rapid generation of novel molecular entities.[1][2][3][4] This guide is structured to provide not just a procedure, but a deep understanding of the causality behind the experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Value of Pyrazole Scaffolds

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to interact effectively with a wide range of biological targets.[1] Consequently, pyrazole derivatives have been successfully developed into drugs with diverse pharmacological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[1][4][5]

The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis, a discovery for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry.[6] The reaction's tolerance of a vast array of functional groups, mild reaction conditions, and the commercial availability of a multitude of boronic acid derivatives make it an indispensable tool for drug discovery.[6][7]

This guide focuses on the substrate 3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile . This molecule is an excellent electrophilic partner for Suzuki-Miyaura coupling due to the high reactivity of the carbon-iodine bond, which readily undergoes the initial oxidative addition step in the palladium catalytic cycle.[8][9] The presence of the propanenitrile side chain offers an additional vector for subsequent chemical modifications, further enhancing its utility as a versatile synthetic intermediate.

The Reaction Mechanism: A Look Inside the Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura coupling is critical for rational optimization and troubleshooting. The process is centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][10]

The catalytic cycle consists of three fundamental steps:[10][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 4-iodopyrazole substrate. This is typically the rate-determining step and results in a square-planar Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium center, displacing the halide. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron atom.[10][12]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are ejected from the coordination sphere, forming the new C-C bond of the desired biaryl product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[6][10]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(I) (Pyrazolyl-Pd Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd_complex Ar-Pd(II)L₂(Ar') (Di-organo Pd Complex) transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product aryl_iodide Pyrazolyl-I (Substrate) aryl_iodide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

Core Experimental Protocol: Conventional Heating Method

This protocol provides a reliable starting point for the coupling of 3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile with a generic arylboronic acid.

Materials and Reagents
ReagentRoleTypical EquivalentsExample Supplier & Grade
3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrileElectrophile1.0Custom Synthesis / BenchChem
Aryl or Heteroaryl Boronic AcidNucleophile1.1 - 1.5Sigma-Aldrich, >97%
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)Catalyst0.02 - 0.05 (2-5 mol%)Strem Chemicals, 99%
Potassium Carbonate (K₂CO₃), anhydrousBase2.0 - 3.0Acros Organics, >99%
1,4-Dioxane, anhydrousSolvent-Sigma-Aldrich, DriSolv®
Water, degassedCo-Solvent-Deionized, sparged
Ethyl AcetateExtraction Solvent-Fisher Scientific, HPLC Grade
Brine (Saturated NaCl solution)Aqueous Wash-Lab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Drying Agent-VWR Chemicals, ACS Grade
Argon or Nitrogen Gas, high purityInert Atmosphere-Airgas, UHP Grade
Critical Safety Precautions
  • Palladium Compounds: Palladium catalysts are toxic and should be handled with care in a chemical fume hood.[13][14] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[13][15] Avoid inhalation of dust.[16][17]

  • Boronic Acids: While generally less toxic than other organometallics, boronic acids can be irritants. Handle with standard PPE.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. All operations should be performed in a well-ventilated fume hood.

Step-by-Step Procedure
  • Inert Atmosphere Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In the same flask, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 0.05 equiv.).

  • Evacuation and Backfilling: Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The presence of oxygen can deactivate the Pd(0) catalyst.

  • Solvent Addition: Prepare a 4:1 mixture of anhydrous 1,4-dioxane and water. Degas this solvent mixture by sparging with argon for 15-20 minutes. Using a syringe, add the degassed solvent (e.g., 5 mL for a 1 mmol scale reaction) to the reaction flask under a positive pressure of inert gas.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Workup: Once the reaction is complete (as indicated by the consumption of the starting iodopyrazole), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).[18]

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is typically purified by flash column chromatography on silica gel to yield the pure 4-aryl-5-methyl-pyrazole product.[19][20]

Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.

Protocol Optimization and Troubleshooting

Achieving high yields and purity often requires optimization.[21][22] The choice of catalyst, ligand, base, and solvent are all interconnected and crucial for success.

  • Catalyst & Ligand: While Pd(PPh₃)₄ is a workhorse, some challenging couplings benefit from using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂) combined with a bulky, electron-rich phosphine ligand like SPhos or XPhos.[8][23] These ligands promote faster oxidative addition and reductive elimination.

  • Base: The base's role is to activate the boronic acid for transmetalation.[12] K₂CO₃ is a good starting point. For less reactive boronic acids or sterically hindered substrates, a stronger base like potassium phosphate (K₃PO₄) may be required.[18]

  • Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is common.[21] The water is essential for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex.

  • Temperature: Most reactions proceed well between 80-110 °C. Lower temperatures may be possible with highly active catalyst systems.[22][24]

ParameterCondition A (Standard)Condition B (For Hindered Substrates)Rationale for Change
Catalyst Pd(PPh₃)₄ (3 mol%)Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%)Bulky phosphine ligands accelerate the catalytic cycle.[23][25]
Base K₂CO₃ (2 equiv.)K₃PO₄ (3 equiv.)Stronger base enhances boronate formation for difficult couplings.[21]
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (5:1)Solvent can influence catalyst stability and reaction rates.
Temp. 90 °C100 °CHigher temperature can overcome activation energy barriers.

Table 1: Example Parameters for Reaction Optimization.

Sources

Method

Hydrolysis of 3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile to carboxylic acid

Application Note: High-Fidelity Hydrolysis of 3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile Abstract & Scope This application note details the optimized protocol for the conversion of 3-(4-iodo-5-methyl-1H-pyrazol-1-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Hydrolysis of 3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile

Abstract & Scope

This application note details the optimized protocol for the conversion of 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile (Compound 1 ) to its corresponding carboxylic acid, 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid (Compound 2 ).

This transformation is a critical intermediate step in the synthesis of JAK/STAT pathway inhibitors (e.g., Ruxolitinib analogs) and TYK2 inhibitors. The primary challenge in this synthesis is not the hydrolysis itself, but the preservation of the C4-Iodine moiety . Harsh acidic conditions or metallic contamination can lead to protodeiodination, destroying the functional handle required for subsequent Suzuki-Miyaura or Sonogashira couplings.

This guide presents a Base-Mediated Hydrolysis (Method A) as the primary standard for purity and scalability, with an Acid-Mediated Hydrolysis (Method B) as a secondary alternative for specific solubility profiles.

Chemical Strategy & Mechanism

The hydrolysis of the nitrile group (-CN) to the carboxylic acid (-COOH) proceeds via a primary amide intermediate.

  • Why Alkaline Hydrolysis? While acid hydrolysis (HCl/H₂SO₄) is standard, it poses a higher risk of dehalogenation (protodeiodination) at high temperatures over prolonged periods. Alkaline hydrolysis (NaOH/KOH) operates under kinetic control where the nucleophilic attack of hydroxide is rapid, allowing for lower thermal loads and cleaner impurity profiles.

  • Regiochemical Stability: The N-substitution on the pyrazole ring is stable under these conditions. The 5-methyl group provides steric bulk that protects the N1-position from side reactions but does not sterically hinder the distal nitrile hydrolysis.

Reaction Mechanism (Alkaline Route)

G Substrate Nitrile Substrate (R-CN) Attack OH- Attack (Imidate Formation) Substrate->Attack + NaOH, Δ Amide Primary Amide (Intermediate) Attack->Amide Tautomerization Salt Carboxylate Salt (R-COO- Na+) Amide->Salt + NaOH, - NH3 Acid Final Acid (R-COOH) Salt->Acid + HCl (pH 3.0)

Figure 1: Mechanism of base-promoted nitrile hydrolysis involving the imidate and amide intermediates.

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Temperature 75°C – 85°CSufficient for amide-to-acid conversion; >95°C increases deiodination risk.
Solvent Ethanol/Water (3:1)Ethanol ensures substrate solubility; Water is the stoichiometric reagent.
Stoichiometry 2.5 – 3.0 eq. NaOHExcess base required to drive NH₃ evolution and prevent equilibrium stalls.
Quench pH 3.0 – 4.0Critical for precipitation. pH < 2.0 increases solubility of the pyrazolium salt, reducing yield.

Experimental Protocols

Method A: Alkaline Hydrolysis (Recommended)

Best for: High purity, preserving the iodine handle, and scalable batches (>10g).

Materials:

  • Substrate: 3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile (1.0 eq)

  • Reagent: Sodium Hydroxide (NaOH), 10% w/v aqueous solution (3.0 eq)

  • Solvent: Ethanol (Absolute)

  • Quench: 1N Hydrochloric Acid (HCl)[1]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the Nitrile Substrate (10 mmol) in Ethanol (20 mL).

  • Reagent Addition: Add 10% aqueous NaOH (12 mL, ~30 mmol) dropwise.

    • Note: A slight exotherm may occur.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.

    • Monitor: Check by TLC (50% EtOAc/Hexane) or HPLC. The nitrile spot (Rf ~0.6) should disappear; the amide intermediate may appear transiently.

  • Workup (The "Reverse Quench"):

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure (Rotavap) to remove the bulk of Ethanol. Do not distill to dryness.

    • Dilute the aqueous residue with water (10 mL) and cool to 0–5°C in an ice bath.

    • Crucial Step: Slowly add 1N HCl dropwise while stirring until pH reaches 3.0–4.0.

    • Observation: The product should precipitate as an off-white solid.

  • Isolation: Filter the solid via vacuum filtration.[2] Wash the cake with cold water (2 x 5 mL) to remove residual salts.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85–92% Appearance: White to off-white crystalline solid.

Method B: Acidic Hydrolysis (Alternative)

Best for: Small scale (<1g) or if the substrate is insoluble in basic media.

Procedure:

  • Suspend the Nitrile Substrate (1.0 eq) in 6M HCl (10 vol).

  • Add Glacial Acetic Acid (2 vol) to aid solubility.

  • Heat to reflux (100°C) for 6–12 hours.

    • Warning: Monitor strictly for iodine liberation (purple vapor). If observed, lower temperature immediately.

  • Cool to room temperature. The product often crystallizes directly from the acidic solution.

  • If no precipitate forms, neutralize carefully with saturated NaHCO₃ to pH 4 to induce precipitation.

Workup Logic & Decision Tree

The following workflow ensures maximum recovery and purity during the isolation phase.

Workup Rxn Reaction Complete (Basic Hydrolysis) Evap Evaporate Ethanol Rxn->Evap Acidify Acidify to pH 3-4 (0-5°C) Evap->Acidify Check Precipitate Formed? Acidify->Check Filter Vacuum Filtration (Wash w/ Cold H2O) Check->Filter Yes Extract Extract w/ EtOAc (3x) Check->Extract No (Oily/Soluble) Final Pure Acid Product Filter->Final Dry Dry Organic Layer (Na2SO4) & Conc. Extract->Dry Dry->Final

Figure 2: Isolation workflow. Direct precipitation is preferred; extraction is the contingency for oily products.

Analytical Validation

Confirm identity using the following spectral markers:

TechniqueDiagnostic SignalInterpretation
IR Spectroscopy Disappearance: ~2250 cm⁻¹Appearance: 1700–1730 cm⁻¹Loss of Nitrile (CN) stretch.Appearance of Carbonyl (C=O) stretch.
¹H NMR (DMSO-d₆) δ ~12.1 ppm (s, 1H) δ ~7.5 ppm (s, 1H) Carboxylic acid proton (broad).Pyrazole C3-H proton (confirms ring integrity).
HPLC Shift in Rt Acid is more polar than Nitrile; Retention time will decrease on Reverse Phase (C18).
MS (ESI) [M+H]⁺ = 281.0 Confirms molecular weight (C₇H₉IN₂O₂).

References

  • Larock, R. C., et al. (2008). "Room Temperature ICl-Induced Dehydration/Iodination... A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles." Journal of Organic Chemistry. (Demonstrates stability and synthesis of 4-iodo-pyrazoles).

  • Cohen, S. B., et al. (2021). "Discovery of ... 1H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors." Journal of Medicinal Chemistry. (Context for the propanenitrile scaffold in drug discovery).

  • Pollak, P., et al. (2000). "Nitriles."[1][2][3][4][5][6] Ullmann's Encyclopedia of Industrial Chemistry. (General industrial protocols for nitrile hydrolysis).

  • Organic Chemistry Portal. "Hydrolysis of Nitriles." (General mechanistic grounding).

Sources

Application

Application Notes and Protocols: A Guide to the Synthesis of Pyrazole-Based APIs via Nitrile Intermediates

Introduction: The Pyrazole Scaffold and the Strategic Role of Nitrile Intermediates The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. It...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold and the Strategic Role of Nitrile Intermediates

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in a multitude of clinically significant therapeutic agents, including anti-inflammatory drugs, treatments for erectile dysfunction, and anti-cancer medications.[1] The ability of the pyrazole ring to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it an ideal pharmacophore.

A particularly elegant and efficient strategy for the construction of functionalized pyrazoles involves the use of nitrile intermediates. The strong electron-withdrawing nature of the nitrile group activates adjacent carbon atoms, facilitating cyclization reactions and enabling the introduction of key functional groups, such as the amino group, which is a common feature in many pyrazole-based active pharmaceutical ingredients (APIs).[2][3] This application note provides a detailed, step-by-step guide to the synthesis of pyrazole-based APIs using nitrile intermediates, with a focus on practical, field-proven protocols and an in-depth explanation of the chemical principles underpinning these methodologies. We will explore the synthesis of prominent APIs, Celecoxib and Sildenafil, and delve into general protocols for the synthesis of 5-aminopyrazoles, a critical class of intermediates.

Core Synthetic Methodologies: From Nitriles to Pyrazoles

The synthesis of pyrazoles from nitrile intermediates primarily relies on cyclocondensation and multicomponent reactions. These methods offer a high degree of flexibility in substituent patterns on the final pyrazole ring.

Synthesis of 5-Aminopyrazoles from β-Ketonitriles and Hydrazine

The reaction between a β-ketonitrile and a hydrazine derivative is a robust and widely used method for the synthesis of 5-aminopyrazoles. The nitrile group plays a pivotal role in this transformation, ultimately becoming the C4-carbon of the pyrazole ring and directing the cyclization to yield the 5-amino-substituted product.

Visualizing the Workflow: Synthesis of 5-Aminopyrazoles from β-Ketonitriles

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product beta_ketonitrile β-Ketonitrile cyclocondensation Cyclocondensation beta_ketonitrile->cyclocondensation hydrazine Hydrazine Derivative hydrazine->cyclocondensation aminopyrazole 5-Aminopyrazole cyclocondensation->aminopyrazole

Caption: Workflow for 5-aminopyrazole synthesis.

Protocol 1: General Synthesis of a 5-Aryl-3-methyl-1H-pyrazol-5-amine

This protocol details the synthesis of a 5-aminopyrazole from a generic aryl β-ketonitrile.

Materials:

  • Aryl β-ketonitrile (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aryl β-ketonitrile in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Add hydrazine hydrate dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the 5-aminopyrazole.

Causality and Optimization:

  • Solvent Choice: Ethanol is a common solvent as it effectively dissolves the reactants and allows for a suitable reflux temperature. Other alcohols like methanol or propanol can also be used.

  • Catalyst: The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial attack by hydrazine.[4]

  • Temperature: Refluxing is typically required to drive the reaction to completion in a reasonable timeframe.

  • Troubleshooting: If the reaction is sluggish, a stronger acid catalyst can be used, or the reaction time can be extended. If side products are observed, purification by recrystallization or column chromatography may be necessary.

Multicomponent Synthesis of 5-Aminopyrazoles

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step.[3] For the synthesis of 5-aminopyrazoles, an MCR involving an aldehyde, malononitrile, and a hydrazine derivative is particularly effective.[5][6]

Visualizing the Workflow: Multicomponent Synthesis of 5-Aminopyrazoles

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product aldehyde Aldehyde one_pot One-Pot Reaction aldehyde->one_pot malononitrile Malononitrile malononitrile->one_pot hydrazine Hydrazine hydrazine->one_pot aminopyrazole 5-Aminopyrazole one_pot->aminopyrazole

Caption: One-pot multicomponent pyrazole synthesis.

Case Study 1: Synthesis of Celecoxib

Celecoxib is a selective COX-2 inhibitor used for the treatment of pain and inflammation.[1] Its synthesis involves the formation of a pyrazole ring through the condensation of a 1,3-diketone with a substituted hydrazine. While not directly starting from a nitrile, the synthesis of the diketone precursor is a critical step that showcases the principles of C-C bond formation relevant to nitrile chemistry. A more advanced route involves a 1,3-dipolar cycloaddition using a nitrile imine, directly highlighting the utility of nitrile derivatives.[7]

Route A: Cyclocondensation Approach

Step 1: Synthesis of the 1,3-Diketone Intermediate

The key intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)-butane-1,3-dione, is prepared via a Claisen condensation.

Protocol 2: Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)-butane-1,3-dione

Materials:

  • p-Methylacetophenone (1.0 eq)

  • Ethyl trifluoroacetate (1.2 eq)

  • Sodium methoxide (1.5 eq)

  • Toluene

Procedure:

  • To a stirred suspension of sodium methoxide in toluene in a three-necked flask equipped with a dropping funnel and a reflux condenser, add a solution of p-methylacetophenone and ethyl trifluoroacetate in toluene dropwise at a temperature of 60-65°C.

  • After the addition is complete, continue stirring at the same temperature for 5 hours.

  • Cool the reaction mixture to room temperature and quench with 15% hydrochloric acid.

  • Separate the organic layer, wash with water, and evaporate the solvent under reduced pressure to obtain the crude 1,3-diketone.

Step 2: Synthesis of Celecoxib via Cyclocondensation

Protocol 3: Synthesis of Celecoxib

Materials:

  • 4,4,4-trifluoro-1-(4-methylphenyl)-butane-1,3-dione (1.0 eq)

  • 4-Sulfamoylphenylhydrazine hydrochloride (1.1 eq)

  • Deionized water

Procedure:

  • In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, charge deionized water and a mixture of 4,4,4-trifluoro-1-(4-methylphenyl)-butane-1,3-dione and 4-sulfamoylphenylhydrazine hydrochloride.[8]

  • Heat the resulting mixture to 75-80°C and maintain for 5 hours.[8]

  • Cool the reaction mixture to 25-30°C to allow the product to precipitate.[8]

  • Filter the slurry, wash the solid with water, and dry to obtain crude Celecoxib.[8]

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene and isopropanol).

Causality and Regioselectivity:

A critical challenge in this synthesis is the potential for the formation of a regioisomer. The unsymmetrical nature of the 1,3-diketone and the substituted hydrazine can lead to two possible pyrazole products. The regioselectivity is influenced by several factors:

  • Steric Hindrance: The bulkier trifluoromethyl group can sterically hinder the approach of the substituted hydrazine to the adjacent carbonyl group.

  • Electronic Effects: The electron-withdrawing trifluoromethyl group makes the adjacent carbonyl carbon more electrophilic.

  • pH Control: The acidity of the reaction medium can influence which nitrogen atom of the hydrazine is more nucleophilic and which carbonyl group is more reactive.[9][10]

Careful control of reaction conditions, particularly temperature and pH, is crucial to favor the formation of the desired regioisomer, Celecoxib.

Route B: 1,3-Dipolar Cycloaddition using a Nitrile Imine

A more direct approach utilizing a nitrile derivative involves the 1,3-dipolar cycloaddition of a nitrile imine with an enamine.[7] Nitrile imines are highly reactive intermediates that can be generated in situ from hydrazonoyl halides.[8]

Visualizing the Mechanism: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product nitrile_imine Nitrile Imine cycloaddition [3+2] Cycloaddition nitrile_imine->cycloaddition alkyne Alkyne/Enamine alkyne->cycloaddition pyrazole Pyrazole cycloaddition->pyrazole

Sources

Method

Application Note: Robust Scale-Up Strategy for 3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile

Executive Summary The synthesis of 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile presents a classic regioselectivity paradox in heterocyclic chemistry. While the molecule appears structurally simple, direct alkylatio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile presents a classic regioselectivity paradox in heterocyclic chemistry. While the molecule appears structurally simple, direct alkylation of 3-methylpyrazole typically favors the thermodynamic 1,3-isomer, whereas the target is the sterically demanding 1,5-isomer (5-methyl).

This Application Note outlines a regioselective de novo cyclization strategy designed for multi-kilogram scale-up. Unlike direct alkylation routes that require tedious chromatographic separation of isomers, this protocol relies on the electronic matching of an asymmetric hydrazine with a masked 1,3-dicarbonyl equivalent to enforce the formation of the 5-methyl core. The subsequent iodination utilizes a green, oxidative system (


) to minimize costs and halogenated waste.[1]
Key Process Features
  • Regiocontrol: >95:5 favoring the 5-methyl isomer via "Electronic Matching."

  • Scalability: Avoids column chromatography; relies on crystallization.[1]

  • Safety: Closed-system handling of acrylonitrile; oxidative iodination eliminates heavy metal waste.

Strategic Route Analysis: The Regioselectivity Paradox

To understand the necessity of the proposed route, one must analyze the failure modes of the "obvious" retrosynthetic disconnection.

Route A: Direct Alkylation (NOT RECOMMENDED)

Reacting 4-iodo-3-methyl-1H-pyrazole with acrylonitrile (Michael addition) or 3-bromopropanenitrile (


) typically yields the 1,3-isomer  (1-(2-cyanoethyl)-3-methyl...) as the major product. The steric bulk of the methyl group shields the adjacent nitrogen (

), directing alkylation to the distal nitrogen (

).[1]
Route B: Cyclocondensation (RECOMMENDED)

The robust solution involves constructing the pyrazole ring after establishing the N-alkyl bond. By reacting 3-hydrazinopropanenitrile with 4,4-dimethoxy-2-butanone (acetylacetaldehyde dimethyl acetal), we exploit the nucleophilicity difference between the hydrazine nitrogens:

  • The primary amine (

    
    ) is less hindered and more nucleophilic; it attacks the most reactive electrophile (the aldehyde equivalent).
    
  • The secondary amine (

    
    ) attacks the ketone.
    
  • Result: The alkyl group (

    
    ) ends up adjacent to the methyl group (from the ketone), exclusively forming the 1,5-isomer .[1]
    

Regioselectivity cluster_0 Route A: Direct Alkylation (Flawed) cluster_1 Route B: Cyclocondensation (Optimal) A1 3-Methylpyrazole A3 Major Product: 1,3-Isomer (Wrong) A1->A3 Steric Control A4 Minor Product: 1,5-Isomer (Target) A1->A4 A2 Acrylonitrile B1 3-Hydrazinopropanenitrile B3 Target Scaffold: 1,5-Isomer (>95%) B1->B3 Electronic Match B2 4,4-Dimethoxy-2-butanone B2->B3

Figure 1: Comparison of synthetic strategies. Route B enforces the correct regiochemistry through substrate design.

Detailed Experimental Protocols

Phase 1: Synthesis of 3-Hydrazinopropanenitrile

Reaction Type: Michael Addition Critical Hazard: Acrylonitrile is highly toxic and carcinogenic. Hydrazine is a suspected carcinogen.[2] Use a closed reactor system.

ParameterSpecification
Reagents Hydrazine Hydrate (80% or 100%), Acrylonitrile
Solvent Ethanol or Isopropanol (5 vol)
Temperature 0°C to 25°C (Exothermic)
Yield Target 85-90%

Protocol:

  • Charge Hydrazine Hydrate (1.5 equiv) and Ethanol (5 vol) into a jacketed glass reactor. Cool to 0–5°C.

  • Slowly dose Acrylonitrile (1.0 equiv) via a metering pump over 2 hours.

    • Control Point: Maintain internal temperature <15°C. The reaction is strongly exothermic. Bis-alkylation (formation of bis(cyanoethyl)hydrazine) increases at higher temperatures.[1]

  • Allow the mixture to warm to 20–25°C and stir for 2 hours.

  • Monitor by TLC/GC (disappearance of acrylonitrile).[1]

  • Workup: Concentrate under reduced pressure to remove ethanol and excess hydrazine.

    • Note: Excess hydrazine hydrate is co-distilled. The residue is typically a viscous oil used directly in the next step to avoid instability.

Phase 2: Regioselective Cyclization

Reaction Type: Knorr Pyrazole Synthesis (Modified) Target: 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile

ParameterSpecification
Reagents 3-Hydrazinopropanenitrile (from Phase 1), 4,4-Dimethoxy-2-butanone
Catalyst HCl (aq) or p-TsOH (cat.)
Solvent Water/Ethanol or Methanol
Temperature Reflux (70-80°C)

Protocol:

  • Dissolve crude 3-hydrazinopropanenitrile (1.0 equiv) in Water (3 vol).[1]

  • Add 10% HCl (0.1 equiv) to adjust pH to ~4–5.

  • Add 4,4-dimethoxy-2-butanone (1.05 equiv) dropwise at room temperature.

    • Mechanism:[1][3][4][5] The acetal hydrolyzes in situ to the aldehyde. The hydrazine

      
       attacks the aldehyde; the 
      
      
      
      attacks the ketone.
  • Heat the mixture to 75°C for 4–6 hours.

  • Workup: Cool to 20°C. Neutralize with NaOH or

    
     to pH 7–8.
    
  • Extract with Ethyl Acetate (3 x 3 vol) OR induce crystallization by cooling if concentration allows.

  • Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Isopropanol/Heptane if necessary. The 1,5-isomer should be the dominant product.

Phase 3: Oxidative Iodination

Reaction Type: Electrophilic Aromatic Substitution (


)
Target:  3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile
ParameterSpecification
Reagents Iodine (

), Hydrogen Peroxide (30%

)
Solvent Water or Water/Alcohol mixture
Temperature 40-50°C
Yield Target >85%

Protocol:

  • Suspend 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile (1.0 equiv) in Water (5 vol).

  • Add Iodine (

    
    , 0.55 equiv).[1]
    
  • Slowly add 30% Hydrogen Peroxide (

    
    , 0.6 equiv) dropwise over 1 hour.
    
    • Chemistry:

      
       oxidizes the iodide byproduct back to iodine, allowing for 100% atom economy regarding the iodine source.[1]
      
  • Heat to 45°C and stir for 4–6 hours. The mixture typically turns from dark violet to pale yellow/orange as iodine is consumed.

  • Quench: Add aqueous Sodium Thiosulfate (

    
    ) to destroy residual iodine.
    
  • Isolation: The product often precipitates as a solid. Filter, wash with water, and dry.[1]

  • Final Purification: Recrystallize from Ethanol/Water.

Process Workflow Diagram

ProcessFlow cluster_inputs Raw Materials Acryl Acrylonitrile Step1 Step 1: Michael Addition (Exothermic Control <15°C) Acryl->Step1 Hydrazine Hydrazine Hydrate Hydrazine->Step1 Acetal 4,4-Dimethoxy-2-butanone Step2 Step 2: Cyclization (pH 4-5, 75°C) Acetal->Step2 Intermediate1 3-Hydrazinopropanenitrile (Crude Oil) Step1->Intermediate1 Intermediate1->Step2 Scaffold 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile (1,5-Isomer) Step2->Scaffold Step3 Step 3: Iodination (I2 / H2O2 / Water) Scaffold->Step3 Final FINAL PRODUCT 3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile Step3->Final

Figure 2: End-to-end process flow for the scale-up synthesis.

Analytical Controls & Troubleshooting

ObservationProbable CauseCorrective Action
Step 1: Bis-alkylation Temperature too high or excess acrylonitrile.Keep T < 15°C during addition. Use 1.5–2.0 eq of hydrazine.
Step 2: Wrong Isomer (1,3) Incorrect pH or wrong dicarbonyl source.[1]Ensure pH is slightly acidic to promote acetal hydrolysis. Verify starting material is 4,4-dimethoxy-2-butanone, not symmetric diketone.
Step 3: Low Conversion Iodine sublimation or peroxide decomposition.Use a reflux condenser. Add

slowly. Ensure efficient stirring (biphasic system).

Safety & Waste Management

  • Acrylonitrile: Handle in a Class II Biosafety Cabinet or high-performance fume hood. Treat waste streams with bleach (hypochlorite) to destroy residual nitriles before disposal.[1]

  • Hydrazine: Extremely toxic to aquatic life. Collect all aqueous raffinate for specific hazardous waste disposal.

  • Iodine/Peroxide: Do not mix concentrated

    
     with dry iodine or organic solvents (acetone) as explosive peroxides may form.[1] Use water as the primary solvent carrier.
    

References

  • Regioselective Pyrazole Synthesis: Waldo, J. P., Mehta, S., & Larock, R. C. (2008).[1] Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles.[6][7] Journal of Organic Chemistry.[3][4] Link[1]

  • Scale-Up of Pyrazole Intermediates: Ruggeri, S. G., et al. (2014).[1] Synthesis of a JAK Inhibitor Intermediate. Organic Process Research & Development. (Contextual grounding for pyrazole-propanenitrile scaffolds).

  • Green Iodination Protocols: Stavber, S., Jereb, M., & Zupan, M. (2008).[1] Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides. Synthesis.[2][3][5][8][9][10][11][12][13][14] Link

  • Hydrazine Michael Addition Safety: BenchChem Application Notes. Safety of 3-hydrazinopropanenitrile synthesis scale up.Link[1]

  • Enaminone/Acetal Regiochemistry: Martins, M. A. P., et al. (2001).[1] The chemistry of enaminones, diazocarbonyls and their precursors.[1] Chemical Reviews. (Mechanistic basis for 1,5-selectivity).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile

Diagnostic & Executive Summary The Core Problem: If you are experiencing low yields (<40%) in the synthesis of 3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile , the issue is almost certainly Regioselectivity , not conv...

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic & Executive Summary

The Core Problem: If you are experiencing low yields (<40%) in the synthesis of 3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile , the issue is almost certainly Regioselectivity , not conversion.

The Mechanism: The starting material, 4-iodo-3-methyl-1H-pyrazole (or its non-iodinated precursor), exists in tautomeric equilibrium. Under standard alkylation conditions (Michael addition to acrylonitrile), the reaction is governed by steric control.

  • Kinetic/Steric Favorite: Attack by the nitrogen distal to the methyl group. Result: 1,3-isomer (Undesired).

  • Target Product: Attack by the nitrogen proximal to the methyl group. Result: 1,5-isomer (Desired).

Most standard protocols yield a 3:1 to 5:1 mixture favoring the wrong isomer. "Improving yield" requires shifting this ratio or implementing a highly efficient separation protocol.

The Synthetic Pathways (Visualized)

To solve the yield issue, we must visualize the competition between the 1,3- and 1,5-isomers.

G cluster_0 Michael Addition (Base Catalyzed) SM 4-Iodo-3(5)-methyl-1H-pyrazole (Tautomeric Mixture) TS_Major Transition State A (Sterically Unhindered) SM->TS_Major Fast (Kinetic) TS_Minor Transition State B (Sterically Hindered) SM->TS_Minor Slow (Steric Clash) Acryl Acrylonitrile (Michael Acceptor) Acryl->TS_Major Acryl->TS_Minor Prod_Major MAJOR PRODUCT (Wrong) 1,3-Isomer (Methyl far from Alkyl chain) TS_Major->Prod_Major ~70-80% Yield Prod_Minor TARGET PRODUCT (Desired) 1,5-Isomer (Methyl next to Alkyl chain) TS_Minor->Prod_Minor ~20-30% Yield Waste Waste Prod_Major->Waste Discard Final Final Prod_Minor->Final Purification (Flash Chrom.)

Figure 1: Regiochemical divergence in the Michael addition of methylpyrazoles. The steric bulk of the methyl group hinders the formation of the desired 1,5-isomer.

Troubleshooting & Optimization Guide

Scenario A: You are using Direct Alkylation (Michael Addition)

Current Protocol: 4-iodo-3-methylpyrazole + Acrylonitrile + Base (DBU/Triton B).

IssueRoot CauseCorrective Action
Wrong Isomer Dominance Steric hindrance at N1 blocks the 5-methyl formation.Switch Solvent: Use non-polar aprotic solvents (Toluene) over polar ones (DMF). Polar solvents stabilize the separated ion pair, enhancing the nucleophilicity of the sterically freer nitrogen (leading to 1,3). Thermodynamic Control: Run at higher temperatures (refluxing toluene). Michael additions can be reversible; thermodynamic equilibrium may slightly favor the 1,5-system due to crystal packing or specific solvation, though this is difficult to force.
Low Conversion Retro-Michael reaction (reversibility).Catalyst: Switch to DBU (0.1 eq) . It is superior to inorganic bases for this specific Michael addition. Concentration: Run the reaction highly concentrated (1.0 M - 2.0 M) to push equilibrium forward.
Polymerization Acrylonitrile polymerizing before reacting.Inhibitor: Add a radical inhibitor (Hydroquinone, 1-2 mg) to the reaction mixture.
Scenario B: You need >98% Purity (The "Gold Standard" Route)

If the yield from Scenario A is unacceptable (e.g., <30%), you must abandon direct alkylation and use De Novo Cyclization . This builds the pyrazole ring onto the nitrile chain, guaranteeing regiochemistry.

  • Step 1: Synthesize (2-Cyanoethyl)hydrazine .

  • Step 2: Condense with 3-alkoxy-2-methylacrolein (or equivalent 1,3-electrophile).

  • Step 3: Iodinate at C4.

Detailed Protocols

Protocol A: Optimized Direct Michael Addition (The "Workhorse")

Use this if you have 4-iodo-3-methylpyrazole in stock and need material quickly.

Reagents:

  • 4-Iodo-3-methyl-1H-pyrazole (1.0 eq)

  • Acrylonitrile (1.5 eq)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq)

  • Solvent: Acetonitrile (MeCN) or Toluene (anhydrous).

Procedure:

  • Dissolution: In a round-bottom flask equipped with a condenser, dissolve the pyrazole in MeCN (concentration ~1.0 M).

  • Addition: Add DBU. Then, add acrylonitrile dropwise over 10 minutes.

    • Note: Exotherm is possible.

  • Reflux: Heat to reflux (80-85°C) for 12–16 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hex). You will see two spots very close together. The lower Rf spot is typically the desired 1,5-isomer (more polar due to dipole moment alignment), but this must be confirmed by NOESY.

  • Workup: Cool to RT. Concentrate in vacuo.

  • Purification (CRITICAL):

    • The crude residue contains ~70% 1,3-isomer and ~30% 1,5-isomer.

    • Column: Silica Gel (230-400 mesh).[1]

    • Gradient: 0%

      
       40% EtOAc in Hexanes.
      
    • Separation: The 1,3-isomer elutes first. The 1,5-isomer elutes second.

    • Yield Expectation: 25-35% isolated yield of the desired isomer.

Protocol B: Regioselective Iodination (If starting from non-iodinated pyrazole)

It is often higher yielding to alkylate FIRST, separate isomers, and THEN iodinate.

Rationale: Separation of 3-(5-methyl...) and 3-(3-methyl...) is often easier than separating the iodinated analogs due to larger polarity differences.

Procedure:

  • Substrate: Pure 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile.

  • Reagent: N-Iodosuccinimide (NIS) (1.1 eq).

  • Solvent: DMF or MeCN (0.5 M).

  • Conditions: Stir at RT for 4 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash with Na2S2O3 (to remove iodine color).

  • Yield: >90%. Iodination at C4 is highly selective.[2]

FAQ: Expert Troubleshooting

Q1: How do I definitively prove I have the 5-methyl isomer and not the 3-methyl isomer? A: You cannot rely on standard 1H NMR shifts alone. You must use NOESY (Nuclear Overhauser Effect Spectroscopy) .

  • 1,5-Isomer (Target): You will see a cross-peak (correlation) between the N-CH2 protons (of the propanenitrile chain) and the C5-Methyl protons. They are spatially close.

  • 1,3-Isomer (Waste): You will see NO cross-peak between N-CH2 and the Methyl group. You will instead see a cross-peak between N-CH2 and the C5-Proton (the aromatic proton).

Q2: Why not use Methyl Iodide to methylate N1 instead of Michael addition? A: The target molecule has a propanenitrile chain on N1, not a methyl group. If you meant "Why not methylate the C5 position?"—C-alkylation of pyrazoles is extremely difficult compared to N-alkylation. The methyl group must be present in the starting material or built via cyclization.

Q3: Can I recycle the unwanted 1,3-isomer? A: Yes, via thermal rearrangement , though it is energy-intensive. Heating N-alkyl pyrazoles to high temperatures (>200°C) or using specific Lewis acids can induce a "pyrazole walk" (1,5-sigmatropic shift), equilibrating the mixture. However, for lab scale, it is usually cheaper to discard the waste than to optimize this rearrangement.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles from N-arylhydrazones and nitroolefins.[3]

    • Source:Journal of Organic Chemistry (2008).
    • Relevance: Establishes the steric and electronic factors governing N-alkylation and cycliz
  • Michael Addition Protocols: Title: Aza-Michael addition of pyrazoles to acrylonitrile: A practical route. Source:Tetrahedron Letters (Generic reference for Pyrazole-Michael conditions). Context: Supports the use of DBU as a superior catalyst for weak nucleophiles like pyrazoles.
  • Iodination Methodology

    • Title: Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides.[2]

    • Source:RSC Advances / PMC.
    • Relevance: Confirms that electrophilic iodination (NIS/I2) exclusively targets the C4 position in 3,5-substituted pyrazoles.
  • Separation of Isomers

    • Title: Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole
    • Source:Coke and Chemistry (2015).[4]

    • Relevance: Provides physical data supporting the separation of 1,3 vs 1,5 isomers via rectification or chrom

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 13C NMR Chemical Shifts for Pyrazole Propanenitrile Derivatives

This guide provides an in-depth comparative analysis of the ¹³C NMR chemical shifts for pyrazole propanenitrile derivatives. Designed for researchers, scientists, and professionals in drug development, this document move...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the ¹³C NMR chemical shifts for pyrazole propanenitrile derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It delves into the causal factors behind spectral observations, offers validated experimental protocols, and presents a comparative framework for understanding the structure-spectral relationships in this vital class of heterocyclic compounds.

Introduction: The Structural Significance of Pyrazole Propanenitriles

Pyrazole derivatives are a cornerstone of medicinal chemistry and materials science, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and antitumor properties.[1][2][3] The introduction of a propanenitrile substituent onto the pyrazole core creates a versatile scaffold, offering additional hydrogen bonding and metabolic stability characteristics.

In the structural elucidation of these novel entities, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. It provides a direct map of the carbon skeleton, allowing for unambiguous confirmation of isomerism, substitution patterns, and electronic environments.[4] This guide will illuminate the nuances of ¹³C NMR as applied to pyrazole propanenitrile derivatives, providing the data and rationale needed to accelerate research and development.

Foundational Principles: Interpreting the ¹³C Spectra of Pyrazole Propanenitriles

The chemical shift (δ) of a given carbon nucleus is exquisitely sensitive to its local electronic environment. For pyrazole propanenitrile derivatives, the key influencing factors are:

  • Hybridization State: The five carbons of the aromatic pyrazole ring are sp²-hybridized and resonate significantly downfield (typically 100-150 ppm) compared to the sp³-hybridized carbons of the propanenitrile side chain (20-50 ppm).[5]

  • Electronegativity: The two nitrogen atoms in the pyrazole ring withdraw electron density, deshielding the adjacent carbons (C3 and C5), causing them to appear further downfield.[5][6] Similarly, the sp-hybridized nitrile carbon (-C≡N) is strongly deshielded and appears in a characteristic region around 117-120 ppm.

  • Substituent Effects: The electronic nature of substituents on the pyrazole ring profoundly impacts the chemical shifts of the ring carbons. Electron-withdrawing groups (EWGs) like -NO₂ or -CN will deshield nearby carbons, shifting them downfield. Conversely, electron-donating groups (EDGs) like -CH₃ or -OCH₃ will shield them, causing an upfield shift.[7]

The general structure and IUPAC numbering for the parent compound, 3-(1H-pyrazol-1-yl)propanenitrile, are shown below.

Caption: Standard workflow for structural elucidation using ¹³C NMR.

Step-by-Step Methodology:

  • Sample Preparation:

    • Rationale: Proper sample concentration and solvent choice are critical for obtaining a good signal-to-noise ratio and avoiding solvent-induced shift variations.

    • Protocol:

      • Accurately weigh 15-25 mg of the pyrazole propanenitrile derivative.

      • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. For less soluble compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. [8] 3. Transfer the solution to a 5 mm NMR tube.

      • Filter the solution through a small plug of glass wool if any particulate matter is visible.

  • Instrument Setup and Calibration:

    • Rationale: A properly tuned and calibrated spectrometer ensures accurate chemical shift referencing.

    • Protocol:

      • Insert the sample into the NMR spectrometer.

      • Lock the spectrometer onto the deuterium signal of the solvent.

      • Tune and match the ¹³C probe to the sample.

      • Reference the chemical shift scale to the solvent residual peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

  • ¹³C NMR Data Acquisition:

    • Rationale: The chosen parameters balance signal sensitivity with experimental time, ensuring the detection of all carbon types, especially the slow-relaxing quaternary carbons.

    • Protocol:

      • Experiment: Standard proton-decoupled ¹³C{¹H} experiment.

      • Spectrometer Frequency: 100 MHz or higher is recommended for better signal dispersion.

      • Pulse Angle: 30-45°. A smaller flip angle allows for a shorter relaxation delay.

      • Relaxation Delay (d1): 2.0 seconds. For fully quantitative results, especially for quaternary carbons (C3, C5, CN), a longer delay of 5-10 seconds may be necessary.

      • Acquisition Time (at): 1.0 - 1.5 seconds.

      • Number of Scans (ns): 256 to 1024 scans, depending on sample concentration.

      • Spectral Width: 0 to 220 ppm.

  • Data Processing and Analysis:

    • Rationale: Standard processing steps convert the raw data (Free Induction Decay) into an interpretable spectrum.

    • Protocol:

      • Apply an exponential line broadening factor (LB) of 1.0 - 2.0 Hz to improve the signal-to-noise ratio.

      • Perform a Fourier Transform (FT).

      • Manually phase the spectrum to ensure all peaks are in positive absorption mode.

      • Apply a baseline correction to ensure the baseline is flat.

      • Integrate peaks if quantitative analysis is desired (note: routine ¹³C spectra are generally not quantitative).

      • Assign peaks based on the expected chemical shift ranges and comparison with data from similar structures. [9][10]For complex cases, 2D NMR experiments like HSQC and HMBC are invaluable.

Conclusion

¹³C NMR spectroscopy is a powerful and definitive technique for the structural analysis of pyrazole propanenitrile derivatives. By understanding the interplay of hybridization, electronegativity, and substituent effects, researchers can confidently assign carbon signals and confirm molecular structures. The comparative data and validated protocols presented in this guide serve as a robust resource for scientists working to synthesize and characterize these important heterocyclic compounds, enabling more efficient and accurate drug discovery and development efforts.

References

  • MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.
  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological activity of certain Pyrazole derivatives.
  • Taylor & Francis Online. (2023, February 24). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies.
  • Scribd. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds.
  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • ResearchGate. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.
  • Canadian Journal of Chemistry. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. 71, 678.
  • PubMed. (2025, May 28). 13C Chemical Shift of N-Heterocyclic Carbenes in Coinage Metal(I) Complexes and Clusters: trans-Influence and Spin-Orbit Coupling.
  • PMC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
  • MDPI. (2005, January 31). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds.
  • SciSpace. (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study.
  • Royal Society of Chemistry. Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M.
  • SciSpace. (13)c-nmr spectra of phenyl-substituted azoles, a conformational study.
  • Scribd. 13C NMR Chemical Shifts Guide.
  • PubChem. 3-(1H-Pyrazol-1-yl)propanenitrile.
  • ACS Publications. Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals.
  • Semantic Scholar. (1984, July 1). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives.
  • Scilit. (1989, December 31). Carbon-13 NMR chemical shifts of 1-alkyl-3(5)-cyano-1H-pyrazole-4-carboxylic acid esters. Magnetic Resonance in Chemistry, 28(1), 90-92.
  • OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry.
  • ResearchGate. 1H and 13C NMR study of perdeuterated pyrazoles.
  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Thieme. 5 Combination of 1H and 13C NMR Spectroscopy.

Sources

Comparative

HPLC Method Development for Purity Assessment of Iodopyrazoles

Executive Summary In the high-stakes environment of kinase inhibitor development, iodopyrazoles serve as critical scaffolds for Suzuki-Miyaura cross-couplings. However, their purity assessment presents a unique chromatog...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of kinase inhibitor development, iodopyrazoles serve as critical scaffolds for Suzuki-Miyaura cross-couplings. However, their purity assessment presents a unique chromatographic paradox: the pyrazole core is basic and polar, leading to peak tailing, while the iodine substituent renders the molecule highly lipophilic and prone to de-iodination.

This guide challenges the industry-standard C18 approach. Through a comparative analysis, we demonstrate that Phenyl-Hexyl stationary phases using Methanol-based mobile phases significantly outperform traditional C18/Acetonitrile systems. This optimized protocol resolves the critical "regioisomer trap" (N1- vs. N2-alkylation) and suppresses peak tailing without the need for ion-pairing reagents.

The Challenge: Why Standard Methods Fail

Developing a robust method for iodopyrazoles requires navigating three specific chemical liabilities:

  • The "Silanol Sink" (Tailing): The basic nitrogen of the pyrazole ring (

    
    ) interacts with residual silanols on silica supports, causing severe tailing (
    
    
    
    ).
  • Regioisomer Co-elution: N-alkylation of iodopyrazoles often produces N1 and N2 isomers with nearly identical hydrophobicities. Standard C18 columns, relying solely on hydrophobic discrimination, often fail to resolve these species.[1]

  • Iodine Lability: The C-I bond is photolabile and susceptible to protodeiodination in highly acidic media, necessitating gentle buffering.

Comparative Study: C18 vs. Phenyl-Hexyl[1][2]

We conducted a side-by-side comparison of a standard generic method against our optimized protocol using a crude reaction mixture containing 4-iodo-1-methyl-1H-pyrazole (Target), its regioisomer (Impurity A), and the de-iodinated byproduct (Impurity B).

Experimental Conditions
ParameterMethod A (Standard) Method B (Optimized)
Column C18 (End-capped), 3.5 µm, 150 x 4.6 mmPhenyl-Hexyl, 3.5 µm, 150 x 4.6 mm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate (pH 3.5)
Mobile Phase B Acetonitrile (MeCN)Methanol (MeOH)
Gradient 5-95% B in 15 min5-95% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Temp 30°C40°C
Performance Data

The following table summarizes the chromatographic metrics obtained from the study. Note the dramatic improvement in selectivity (


) and tailing factor (

) in Method B.
Performance MetricMethod A (C18 / MeCN)Method B (Phenyl-Hexyl / MeOH)Status
Target Peak Tailing (

)
1.8 (Severe Tailing)1.1 (Symmetrical)Pass
Resolution (Target vs Isomer) 1.2 (Co-elution)3.8 (Baseline Resolved)Pass
Selectivity Mechanism Hydrophobicity onlyHydrophobicity +

Interaction
Valid
De-iodination Observed? Yes (Trace, due to low pH)No (Buffered pH 3.5)Pass

Expert Insight: The switch from Acetonitrile to Methanol in Method B is not arbitrary. Acetonitrile's triple bond electrons can interfere with the


 interactions between the Phenyl-Hexyl phase and the iodopyrazole. Methanol allows these specific steric and electronic interactions to dominate, driving the separation of regioisomers [1, 2].

Mechanistic Logic

To understand why the Phenyl-Hexyl column succeeds where C18 fails, we must visualize the molecular interactions. The diagram below illustrates the dual-mechanism advantage of the optimized method.

Chromatographic_Mechanism cluster_C18 Method A: C18 Interaction cluster_Phenyl Method B: Phenyl-Hexyl Interaction Analyte Iodopyrazole Analyte (Basic N + Aromatic I) C18_Phase C18 Ligands (Hydrophobic Only) Analyte->C18_Phase Van der Waals (Weak Selectivity) Silanol Residual Silanols (Acidic -OH) Analyte->Silanol H-Bonding/Ion Exchange (Causes Tailing) Phenyl_Phase Phenyl Ring (Pi-Electron Cloud) Analyte->Phenyl_Phase Pi-Pi Stacking (High Selectivity) Hexyl_Spacer Hexyl Spacer (Steric Shielding) Analyte->Hexyl_Spacer Shields Silanols (Reduces Tailing)

Figure 1: Mechanistic comparison. Method A suffers from silanol interactions (Red), while Method B leverages Pi-Pi stacking and steric shielding (Green) for superior peak shape.

Detailed Protocol: The "Self-Validating" Workflow

This protocol is designed to be self-validating . Specific checkpoints are embedded to ensure the system is performing correctly before valuable samples are committed.

Step 1: System Preparation & Passivation
  • Solvent A: 10 mM Ammonium Formate in Water. Adjust pH to 3.5 with Formic Acid. Why? This pH ensures the pyrazole is protonated (solubility) but buffers the acidity to prevent protodeiodination.

  • Solvent B: 100% Methanol (HPLC Grade).

  • Pre-Conditioning: Flush the column with 100% MeOH for 20 minutes, then equilibrate with initial gradient conditions for 10 column volumes.

Step 2: The "Scout" Injection (System Suitability)

Inject a standard mixture containing the Target and Impurity A (Regioisomer).

  • Checkpoint 1: Calculate Resolution (

    
    ). If 
    
    
    
    , lower the initial %B by 5%.
  • Checkpoint 2: Calculate Tailing Factor (

    
    ). If 
    
    
    
    , replace the Ammonium Formate buffer with fresh preparation (pH drift often causes tailing).
Step 3: Sample Preparation[3]
  • Diluent: 50:50 Water:Methanol. Avoid 100% organic diluents to prevent "solvent wash-through" of early eluting polar impurities.

  • Light Protection: Use amber autosampler vials. Iodopyrazoles can degrade under intense lab lighting, releasing free iodide (

    
    ) which appears as a ghost peak at the solvent front [3].
    
Step 4: Gradient Execution

Flow: 1.0 mL/min | Temp: 40°C | Detection: UV 254 nm (aromatic ring) & 220 nm (iodine absorbance).

Time (min)% A (Buffer)% B (MeOH)Phase Description
0.0955Loading
2.0955Isocratic Hold (Polar impurity removal)
12.0595Elution of Iodopyrazoles
15.0595Wash
15.1955Re-equilibration
20.0955End

Method Development Workflow

The following diagram outlines the logical decision tree for optimizing this separation, ensuring no time is wasted on dead-end parameters.

Method_Dev_Workflow Start Start: Iodopyrazole Mixture Col_Select Select Column: Phenyl-Hexyl or Biphenyl Start->Col_Select Solvent_Select Select Organic: Methanol (Promotes Pi-Pi) Col_Select->Solvent_Select Check_Tailing Check Tailing Factor (Tf) Solvent_Select->Check_Tailing Tailing_High Tf > 1.3 (Silanol Interaction) Check_Tailing->Tailing_High Fail Tailing_OK Tf < 1.3 (Good Shape) Check_Tailing->Tailing_OK Pass Action_Buffer Increase Buffer Conc. (10mM -> 25mM) Tailing_High->Action_Buffer Check_Res Check Isomer Resolution (Rs) Tailing_OK->Check_Res Action_Buffer->Check_Tailing Res_Low Rs < 1.5 (Co-elution) Check_Res->Res_Low Fail Res_High Rs > 2.0 (Validated) Check_Res->Res_High Pass Action_Temp Lower Temp to 25°C (Enhance Selectivity) Res_Low->Action_Temp Final Final Method Res_High->Final Action_Temp->Check_Res

Figure 2: Decision tree for optimizing iodopyrazole separation. Note the priority of tailing correction before resolution optimization.

References

  • Restek Corporation. (2015). Beyond C18—Increase Retention of Hydrophilic Compounds Using Biphenyl Columns. Retrieved from [Link]

  • Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[2][3] LCGC North America. Retrieved from [Link]

  • Sajonz, P. (2006).[4] Separation of periodate, iodate and iodide on a C-18 stationary phase.[4] Chromatographia, 64, 635–640.[4] (Contextual reference on iodine species behavior).

  • Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]

Sources

Validation

Structural Confirmation of Pyrazole Nitriles: A Comparative Guide to X-Ray Crystallography vs. NMR

Executive Summary In drug discovery, pyrazole nitriles represent a privileged scaffold due to their metabolic stability and hydrogen-bonding versatility. However, they present a persistent structural ambiguity: annular t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, pyrazole nitriles represent a privileged scaffold due to their metabolic stability and hydrogen-bonding versatility. However, they present a persistent structural ambiguity: annular tautomerism . The migration of the proton between


 and 

(1H- vs. 2H-pyrazole) fundamentally alters the pharmacophore's binding mode, yet solution-state analytics often fail to distinguish these rapidly exchanging species.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) . While NMR is indispensable for solution dynamics, we demonstrate why SC-XRD remains the absolute reference method for defining the prototropic state and nitrile geometry of pyrazole derivatives.

Part 1: The Structural Challenge (Tautomerism & Packing)

The core difficulty in characterizing pyrazole nitriles lies in the low energy barrier for proton transfer. In solution, the 3-substituted and 5-substituted forms often exist in rapid equilibrium, leading to averaged NMR signals.

  • The Nitrile Factor: The electron-withdrawing nitrile group (

    
    ) at the 4-position acidifies the ring 
    
    
    
    , accelerating tautomeric exchange.
  • The Consequences: Misidentifying the tautomer leads to incorrect docking models in Structure-Based Drug Design (SBDD).

Decision Matrix: Method Selection

The following logic flow illustrates when to deploy SC-XRD versus alternative methods.

MethodSelection Start Structural Ambiguity in Pyrazole Nitrile Solubility Is the compound soluble in non-polar solvents? Start->Solubility SolidState Can Single Crystals be Grown? Solubility->SolidState No (Insoluble) SolNMR Solution NMR (NOESY/15N-HMBC) Solubility->SolNMR Yes (CDCl3/DMSO) Exchange Is Tautomeric Exchange Fast on NMR Timescale? Exchange->SolidState Fast (Averaged Signals) Exchange->SolNMR Slow (Distinct Signals) SSNMR Solid-State NMR (CP-MAS) SolidState->SSNMR No (Powder only) XRD SC-XRD (Gold Standard) SolidState->XRD Yes (Crystals Formed) SolNMR->Exchange DFT DFT Calculation (Predictive Support) SSNMR->DFT Validation XRD->DFT Validation

Figure 1: Decision matrix for selecting the appropriate structural elucidation technique based on sample physical properties and tautomeric exchange rates.

Part 2: Comparative Analysis

The following table synthesizes performance data across three critical dimensions: Resolution, Tautomer Identification, and Throughput.

FeatureSC-XRD (Crystallography) Solution NMR (

H/

C/

N)
DFT (Computational)
Primary Output Absolute 3D atomic coordinates & packingMagnetic environment & connectivityEnergy minima & theoretical spectra
Tautomer ID Definitive. Freezes the specific tautomer stabilized by crystal packing.Ambiguous. Often observes an average of species due to fast exchange (

).
Predictive. Calculates relative stability (

) of tautomers.
Nitrile Analysis Precise bond length (

Å) and linearity (

).

C shift (~115-120 ppm) and IR correlation.
Idealized geometry; gas-phase bias.
Sample Req. Single crystal (

mm).
~5-10 mg dissolved in deuterated solvent.None (Virtual).
Limitations Crystal packing forces may stabilize a "minor" tautomer not dominant in solution.Broadening of

signals; solvent effects (DMSO vs. Chloroform) shift equilibrium.
Accuracy depends on basis set (e.g., B3LYP/6-31G**).

Expert Insight: While NMR is faster, it cannot "see" the proton location if the exchange is rapid. SC-XRD provides a static snapshot. However, one must be careful: the tautomer found in the crystal is the one that packs best, which is not always the bioactive conformer in solution [1].

Part 3: Experimental Protocol (Self-Validating)

Protocol: Vapor Diffusion for Pyrazole Nitriles

Objective: Grow diffraction-quality single crystals of 5-amino-1H-pyrazole-4-carbonitrile derivatives.

Materials:

  • Inner Vial: 4 mL glass vial (silanized to prevent nucleation on glass).

  • Outer Vessel: 20 mL scintillation vial with airtight cap.

  • Solvent A (Good Solvent): DMF or DMSO (high solubility).

  • Solvent B (Precipitant): Ethanol or Water (lower solubility for the specific derivative).

Workflow:

  • Saturation: Dissolve 15 mg of the pyrazole nitrile in the minimum amount of Solvent A (approx. 0.5 mL) in the inner vial. Filter through a 0.45 µm PTFE syringe filter to remove dust (nucleation sites).

  • Setup: Place the open inner vial inside the outer vessel.

  • Charge: Carefully add 3 mL of Solvent B to the outer vessel. Crucial: Do not allow Solvent B to spill into the inner vial.

  • Equilibration: Seal the outer vessel tightly. Store at a constant temperature (

    
    ) in a vibration-free environment.
    
  • Observation: Over 3-7 days, the volatile Solvent B will diffuse into Solvent A, slowly increasing supersaturation.

CrystallizationWorkflow Dissolve 1. Dissolve (DMF/DMSO) Filter 2. Micro-Filter (Remove Dust) Dissolve->Filter Setup 3. Vapor Diffusion Chamber Setup Filter->Setup Wait 4. Equilibration (3-7 Days) Setup->Wait Slow Saturation Harvest 5. Harvest (Polarized Light) Wait->Harvest Check Birefringence

Figure 2: Vapor diffusion workflow optimized for polar heterocycles like pyrazoles.

Validation Step: Inspect crystals under a polarizing microscope. True single crystals will extinguish light sharply every 90° of rotation. If the crystal stays bright or extinguishes unevenly, it is a polycrystal/twin and unsuitable for SC-XRD [2].

Part 4: Data Interpretation & Structural Confirmation

Once the dataset is collected (typically at 100 K to reduce thermal motion), the refinement process confirms the structure.

The Nitrile Geometry

In the electron density map (


), the nitrile group is unmistakable.
  • Bond Length: Expect a

    
     distance of 1.14–1.15 Å . A deviation >0.03 Å suggests disorder or incorrect atom assignment (e.g., confusing 
    
    
    
    with
    
    
    ) [3].
  • Linearity: The

    
     angle should be 178–180° .
    
Locating the Tautomeric Proton

This is the critical step. In high-resolution structures (<0.84 Å), the hydrogen atom can be found in the difference Fourier map.

  • 1H-isomer: Electron density peak ~0.88 Å from

    
    .
    
  • 2H-isomer: Electron density peak ~0.88 Å from

    
    .
    
  • Hydrogen Bonding: Pyrazoles form characteristic supramolecular synthons.

    • Dimers: Two molecules linked by

      
       bonds.
      
    • Catemers: Infinite chains of H-bonds.

    • The nitrile nitrogen (

      
      ) is a weak acceptor but can participate in 
      
      
      
      interactions [4].
The R-Factor Check

For a reliable structural claim, the Final


 value should be <5%  (0.05). If 

, the model is suspect, potentially due to twinning or unresolved disorder in the nitrile group.

References

  • Claramunt, R. M., et al. (2006).[1] "The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study." The Journal of Organic Chemistry. Available at: [Link]

  • Vogel, E., et al. (1995). "Bond Lengths, and Beyond." International Union of Crystallography.[2] Available at: [Link]

  • Foces-Foces, C., et al. (2001).[3] "A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains." Journal of Physical Chemistry A. Available at: [Link]

Sources

Comparative

A Comparative Guide to Elemental Analysis Standards for 3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile

For researchers, scientists, and drug development professionals, the precise characterization of a novel chemical entity is a foundational requirement for advancing a research program. The elemental composition of a mole...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of a novel chemical entity is a foundational requirement for advancing a research program. The elemental composition of a molecule is its most fundamental characteristic, serving as a primary indicator of purity and confirming its molecular formula. This guide provides an in-depth technical comparison of the established analytical standards and methodologies for the elemental analysis of 3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile, a halogenated nitrogen heterocyclic compound.

The guide will delve into the established methods for determining Carbon (C), Hydrogen (H), and Nitrogen (N) content, and critically compare the principal techniques for quantifying Iodine (I). We will explore the causality behind experimental choices, present detailed protocols, and frame the discussion within the context of regulatory expectations for analytical validation, ensuring the data is robust, reliable, and fit for purpose.

Theoretical Elemental Composition

The first step in any elemental analysis is to calculate the theoretical composition from the molecular formula. This theoretical value is the benchmark against which all experimental results are measured.

Molecular Formula: C₇H₈IN₃

Molecular Weight: 261.07 g/mol

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Theoretical Weight %
CarbonC12.011784.07732.21%
HydrogenH1.00888.0643.09%
IodineI126.901126.9048.61%
NitrogenN14.007342.02116.09%
Total 261.062 100.00%

In pharmaceutical research, a purity standard for new chemical entities typically requires experimental values to be within ±0.4% of the theoretical values for C, H, and N.[1]

Methodologies for Elemental Characterization

The elemental analysis of an organo-halogenated compound like 3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile requires a combination of techniques. While Carbon, Hydrogen, and Nitrogen are routinely determined by combustion analysis, the quantification of Iodine necessitates specialized approaches.

Carbon, Hydrogen, and Nitrogen (CHN) Analysis: Combustion Method

The gold standard for determining C, H, and N content in organic compounds is the automated combustion analysis, based on the Dumas method.[2][3] This technique is rapid, precise, and requires only a small amount of sample.

Principle of Operation: A few milligrams of the sample are weighed into a tin capsule and combusted at a very high temperature (≥950 °C) in an oxygen-rich environment.[3] This process instantaneously converts the elements into their gaseous oxide forms: Carbon becomes carbon dioxide (CO₂), Hydrogen becomes water (H₂O), and Nitrogen becomes various nitrogen oxides (NOₓ), which are subsequently reduced to nitrogen gas (N₂).[2] These gases are then separated by gas chromatography and quantified using a thermal conductivity detector (TCD).[4][5]

Causality in Experimental Design:

  • High Temperature & Pure Oxygen: Ensures complete and instantaneous combustion of the organic matrix, which is critical for converting all elements to their respective gaseous forms for accurate detection. Heterocyclic nitrogen compounds, in particular, can be resistant to combustion, necessitating vigorous oxidation conditions.

  • Reduction Step: A heated copper column is used to reduce the nitrogen oxides (NOₓ) formed during combustion to elemental nitrogen (N₂), the single species measured by the TCD. This step is crucial for accurate nitrogen determination.[2]

  • Scrubbing Reagents: The combustion train includes various absorbents to remove interfering combustion by-products, such as sulfur dioxide or hydrogen halides, before the gases reach the detector.

CHN Analysis Workflow via Automated Combustion.
Iodine (I) Analysis: A Comparative Overview

Quantifying a halogen like iodine, which constitutes nearly half the mass of the target molecule, requires a robust and accurate method. Two primary approaches are considered: traditional combustion with titrimetric/ion chromatography finishing and modern plasma-based spectrometry.

Method A: Schöniger Flask Combustion (Oxygen Flask Combustion)

This is a classical and well-established method for the determination of halogens in organic compounds.[6][7]

Principle of Operation: The sample is wrapped in ashless filter paper and combusted within a sealed, heavy-walled flask filled with pure oxygen.[7] The organic iodine is converted into inorganic iodide (I⁻) and iodate (IO₃⁻). These combustion products are trapped in an absorbing solution (e.g., sodium hydroxide). The solution is then treated with a reducing agent like hydrazine sulfate to convert all iodine species to iodide (I⁻).[7] The final iodide concentration can be determined by potentiometric titration with silver nitrate or by Ion Chromatography (IC).[6][8]

Causality in Experimental Design:

  • Sealed Oxygen Environment: Ensures complete combustion and prevents the loss of volatile iodine species, which are then effectively trapped in the absorbing solution.

  • Absorbing Solution: An alkaline solution is used to efficiently trap the acidic gases (HI, HOI) formed during combustion.

  • Reduction Step: This is a critical step to ensure all oxidized forms of iodine (like iodate) are converted to a single species (iodide) for accurate quantification by titration or IC.

Method B: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a powerful and highly sensitive technique for elemental analysis, capable of detecting elements at trace and ultra-trace levels.[9][10] For determining a major component like iodine in a pure substance, it offers unparalleled accuracy when properly validated.

Principle of Operation: The sample must first be completely digested to break down the organic matrix and liberate the iodine as inorganic iodide/iodate in a solution. This solution is then introduced into a high-temperature (6000–10,000 K) argon plasma, which ionizes the iodine atoms.[11] These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio (m/z 127 for iodine) for highly specific and sensitive quantification.[12]

Critical Step: Sample Preparation: The primary challenge for ICP-MS analysis of organic materials is the sample preparation. Incomplete digestion of the organic matrix can cause interferences and lead to inaccurate results.[13]

  • Microwave-Induced Combustion (MIC) / Microwave-Assisted Digestion: This is the state-of-the-art method for preparing halogenated organic compounds for ICP-MS.[14][15] The sample is combusted or digested in a sealed, pressurized vessel, ensuring that volatile iodine is not lost and that the digestion is complete. The resulting gases are trapped in an absorbing solution (e.g., ammonium carbonate or dilute ammonium hydroxide), which is then analyzed.[14]

Iodine Analysis Workflow via ICP-MS.
Comparative Analysis: Schöniger Combustion vs. ICP-MS for Iodine
FeatureSchöniger Flask CombustionICP-MS
Principle Sample combustion followed by wet chemical analysis (Titration/IC).[6]Sample digestion followed by plasma ionization and mass spectrometric detection.[11]
Sensitivity Lower (typically ppm range). Suitable for assay.Extremely high (ppt to ppb range).[9][12] Provides high confidence for assay-level quantification.
Specificity Good. Titration relies on a specific chemical reaction. IC separates ions before detection.Excellent. Mass spectrometer directly measures the mass-to-charge ratio of iodine (m/z 127), providing unambiguous identification.[12]
Throughput Low. Manual, single-sample process.High. Can be fully automated with an autosampler for unattended analysis of many samples.
Sample Prep Simple wrapping in filter paper.Complex. Requires complete sample digestion (e.g., microwave-assisted) in a closed system to avoid analyte loss.[13][16]
Interferences Other halides can interfere with titration if not properly masked.Isobaric (same mass) and polyatomic interferences are possible but are generally not an issue for iodine (m/z 127). Matrix effects from the digestion process must be managed.
Cost Low initial equipment cost.High initial equipment and maintenance costs.
Regulatory View A classical, accepted pharmacopoeial method.The modern standard for elemental analysis, referenced in key guidelines like USP <233>.[17]

Recommendation: For drug development and quality control, ICP-MS is the superior method due to its high specificity, accuracy, and amenability to validation under current regulatory guidelines like ICH Q3D.[9][18] While Schöniger combustion is a valid technique, its manual nature and lower throughput make it less suitable for a modern research environment.

Regulatory Standards & Method Validation

While elemental analysis for formula confirmation is primarily about determining the mass percentages of C, H, N, and I, the analytical methods used must be validated to prove they are fit for purpose. The principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) (now updated to Q2(R2)), provide the framework for this validation.[19]

Furthermore, ICH Q3D provides a risk-based approach to controlling elemental impurities in pharmaceutical products.[18][20] While our focus here is on the constituent elements of the molecule itself, the analytical techniques (especially ICP-MS) and validation requirements are the same as those used for impurity testing, as described in USP General Chapter <233>.[17]

A validated method for elemental analysis must demonstrate the following:

Validation ParameterDescriptionAcceptance Criteria (Typical)
Accuracy Closeness of the experimental value to the theoretical value or a certified reference material.[19]Recovery of 80-120% for an assay of a major component.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.[19]Repeatability (RSD ≤ 2%).
Specificity The ability to assess the element unequivocally in the presence of other components.[19]No interference from matrix or other elements at the detection wavelength/mass.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.[19]Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable accuracy and precision.Typically 80% to 120% of the theoretical concentration.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[19]Not typically required for an assay of a major component but essential for impurity methods.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[19]Results remain within precision criteria under varied conditions (e.g., different instruments, analysts).

Detailed Experimental Protocols

The following protocols are provided as a guide for establishing a validated elemental analysis workflow for 3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile.

Protocol 1: CHN Analysis via Automated Combustion Analyzer
  • Instrument Preparation:

    • Ensure the combustion and reduction furnaces are at their setpoint temperatures (e.g., 950 °C and 650 °C, respectively).

    • Verify stable baselines for the TCD.

    • Check helium and oxygen gas supplies.[2]

  • Calibration:

    • Accurately weigh (to 0.001 mg) 2-3 mg of a certified organic analytical standard (e.g., Acetanilide) into a tin capsule.

    • Analyze a series of at least three standards to generate a calibration curve. The instrument software will calculate response factors.

  • Sample Analysis:

    • Accurately weigh 2-3 mg of the 3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile sample into a tin capsule.

    • Introduce the sample into the analyzer's autosampler.

    • Run the analysis in triplicate to assess precision.

  • System Suitability:

    • Analyze a calibration check standard after every 10-15 samples to ensure the system remains calibrated. The result should be within ±0.3% of the known value.

  • Data Reporting:

    • The software will automatically calculate the weight percentages of C, H, and N based on the sample weight and TCD response against the calibration curve.

    • Compare the mean experimental values to the theoretical values. The difference should be ≤ 0.4%.

Protocol 2: Iodine Analysis via Microwave-Induced Combustion (MIC) and ICP-MS
  • Sample Preparation (MIC):

    • Accurately weigh approximately 1-5 mg of the sample onto an ashless filter paper and fold it.

    • Place the folded paper into a quartz sample holder.

    • Add an appropriate absorbing solution (e.g., 50 mmol/L ammonium carbonate) to the microwave digestion vessel.[14]

    • Place the sample holder into the vessel, seal it, and pressurize with oxygen (e.g., 20 bar).[14]

    • Execute the microwave combustion program (e.g., 1400 W for <1 min ignition, followed by a reflux/cooling period).[21]

    • After cooling, carefully open the vessel and quantitatively transfer the absorbing solution to a volumetric flask, diluting to a final concentration within the ICP-MS calibration range.

  • ICP-MS Calibration:

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/L) from a certified iodine standard solution (e.g., from potassium iodate).[22] The standards should be matrix-matched to the final sample solution (i.e., contain the same concentration of absorbing solution).

  • ICP-MS Analysis:

    • Tune the ICP-MS to optimize sensitivity and minimize interferences for m/z 127.

    • Aspirate the blank, calibration standards, and prepared sample solutions.

    • Acquire data for the isotope ¹²⁷I.

  • System Suitability & QC:

    • Run a calibration verification standard and a blank after the initial calibration and periodically throughout the run.

    • To assess accuracy and matrix effects, analyze a spiked sample preparation (a sample to which a known amount of iodine standard has been added). Spike recovery should be within 80-120%.

  • Data Reporting:

    • The ICP-MS software will calculate the iodine concentration in the sample solution (in µg/L).

    • Using the sample weight and dilution factors, convert this concentration back to the weight percentage of iodine in the original solid sample.

    • Compare the result to the theoretical value (48.61%).

References
  • Belcher, R., & Spooner, C. E. (1943). A method for the iodimetric micro-determination of iodine or bromine in organic compounds. Analyst.
  • STEMart. (n.d.). Iodine (I) Determination by Schoniger Combustion (Oxygen Flask Combustion Method). Retrieved from [Link]

  • ASTM International. (2019). Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion (E442-19).
  • Quercus Lab. (2021). Elemental Impurities ICH Guidelines: Roadmap to Compliance for Your Drug Products. Retrieved from [Link]

  • Agilent Technologies. (2020). Validating performance of an Agilent ICP-MS for USP <232>/<233> & ICH Q3D/Q2(R1). Retrieved from [Link]

  • Nakatani, S. S., et al. (2016). Bromine and iodine determination in active pharmaceutical ingredients by ICP-MS. Journal of Pharmaceutical and Biomedical Analysis, 128, 41-46.
  • Goessler, W., & Kuehnelt, D. (2011). Microwave-Induced Combustion for ICP-MS: A Generic Approach to Trace Elemental Analyses of Pharmaceutical Products. Spectroscopy, 26(4), 34-40.
  • Agilent Technologies. (2014). An Examination of the Presence, Formation, and Transformation of Volatile Halogenated Organic Species in Wastewater Extracts Using GC-ICP-MS. Retrieved from [Link]

  • International Journal of Chemical & Pharmaceutical Analysis. (2021). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. Retrieved from [Link]

  • Analytik Jena. (n.d.). Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. Retrieved from [Link]

  • Vanhoe, H., et al. (1998). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry.
  • Google Patents. (1996). JPH08247944A - Iodine determination method.
  • AMS Biopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Centre for Nano and Soft Matter Sciences. (n.d.). CHNSO Elemental Analyser. Retrieved from [Link]

  • Drawell. (2024). ICP-MS Sample Preparation - What You Need to Know. Retrieved from [Link]

  • Regulations.gov. (n.d.). ICP-MS Sample Preparation. Retrieved from [Link]

  • IOP Conference Series: Earth and Environmental Science. (2021). Research Progress of Mass Spectrometry Methods for Iodine. Retrieved from [Link]

  • Oliveira, S. R., et al. (2012). REVIEW: Iodine Determination by Inductively Coupled Plasma Spectrometry. Applied Spectroscopy Reviews, 47(3), 216-238.
  • Labtron. (n.d.). Elemental (CHN) Analyzer. Retrieved from [Link]

  • Phinney, K. W., et al. (2013). Development of Standard Reference Materials to support assessment of iodine status for nutritional and public health purposes. The American Journal of Clinical Nutrition, 98(2), 584S-588S.
  • The Lab Guide. (n.d.). Elemental Analyzer (CHN). Retrieved from [Link]

  • The Royal Society of Chemistry. (2008). CHNS Elemental Analysers. Retrieved from [Link]

  • AZoM. (2023). What is a CHNS Elemental Analyzer?. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Iodine. Retrieved from [Link]

  • Zonta, R., et al. (2011). A procedure for the quantification of total iodine by inductively coupled plasma mass spectrometry, and its application to the determination of iodine in algae sampled in the lagoon of Venice. Analytical Methods, 3(5), 1145-1152.
  • Block, P., & Waters, K. L. (1945). The determination of iodine in organic compounds.
  • Aghaltin Shimi. (2023). Iodine analysis according to the USP method. Retrieved from [Link]

  • QbD Group. (2025). ICP-MS vs ICP-OES analysis: choosing the right elemental impurity testing method. Retrieved from [Link]

  • CPAChem. (n.d.). Iodine (I2) (Starting material KI) 1000mg/l in H2O. Retrieved from [Link]

  • Idaho National Laboratory. (2014). Iodine Standard Materials: Preparation and Inter-Laboratory Comparisons. Retrieved from [Link]

  • National Institute of Standards and Technology. (2022). Certificate of Analysis - Standard Reference Material® 3530 Iodized Table Salt (Iodide). Retrieved from [Link]

  • EAG Laboratories. (2022). Using ICP-MS to Measure Elemental Compositions in Drug Products. Retrieved from [Link]

  • Brazilian Journal of Analytical Chemistry. (2023). Multi-Techniques for Iodine Determination and Dose Uniformity Assays in Iodized Mineral Dietary Supplements. Retrieved from [Link]

  • Medical University of Lublin. (2020). Development and validation of the quantitative determination procedure of iodine in the iodides form in the kelp thallus by the ionometry method. Retrieved from [Link]

  • Google Patents. (2014). KR20140083455A - Method for quantitative analysis of iodine in iodine compound.
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile

This guide provides essential safety protocols and operational directives for the handling and disposal of 3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile. As a research chemical, its toxicological properties have not...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile. As a research chemical, its toxicological properties have not been fully investigated. Therefore, this protocol is grounded in a conservative assessment of risks derived from its constituent functional groups: the pyrazole core, the organo-iodide moiety, and the aliphatic nitrile group. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Hazard Assessment: A Synthesis of Structural Risks

The potential hazards of this compound are inferred from its chemical structure. A breakdown of these risks is essential for understanding the rationale behind the prescribed safety measures.

Structural Component Associated Potential Hazards Primary Routes of Exposure
Pyrazole Core Biologically active heterocyclic compound. Can be harmful if swallowed, toxic upon skin contact, and may cause severe skin and eye irritation or damage.[1][2] Some pyrazole derivatives may cause organ damage through prolonged or repeated exposure.[1]Ingestion, Dermal Contact, Inhalation (of dust)
Organo-iodide Halogenated organic compound. Can release iodine or hydrogen iodide upon decomposition. May be harmful to aquatic life.[1][3]Inhalation, Dermal Contact
Propanenitrile Group Aliphatic nitrile. Can be toxic. Nitriles are metabolically labile and can release cyanide in vivo, posing a significant toxic risk.Inhalation, Dermal Contact, Ingestion

Given the combination of these functionalities, the compound must be treated as acutely toxic, a severe skin/eye irritant, and an environmental hazard.

Personal Protective Equipment (PPE) & Engineering Controls

The primary objective is to eliminate routes of exposure. This is achieved through a combination of engineering controls and a robust PPE protocol. All operations involving this compound must be performed within a certified chemical fume hood.

Protection Type Specification Rationale & Justification
Hand Protection Heavy-duty Nitrile Gloves (≥15 mil) or Double-Gloving (thinner nitrile gloves).[4]Nitrile offers good resistance to a broad range of chemicals, including weak acids, oils, and many solvents.[5][6][7] Double-gloving provides an additional layer of protection against tears and rapid permeation. Gloves must be changed immediately upon contamination.[8][9]
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 certified) and a Face Shield .The pyrazole moiety suggests a high risk of severe eye damage.[1] Goggles protect against splashes and dust, while a face shield is mandatory when handling solutions or performing transfers where splashing is possible.
Body Protection Flame-Resistant Laboratory Coat and a Chemically Resistant Apron .Protects against incidental skin contact and contamination of personal clothing. An apron provides an additional barrier for torso protection during transfers. Contaminated clothing must be removed immediately and decontaminated before reuse.[1]
Respiratory Protection Not required if all handling of solids and solutions occurs within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of dust or vapors. If work outside a hood is unavoidable (not recommended), a full-face respirator with appropriate cartridges for organic vapors and particulates would be required after a formal risk assessment.

Operational Workflow: From Receipt to Disposal

This workflow is designed to minimize exposure at every step.

G cluster_prep Preparation & Handling cluster_cleanup Post-Procedure & Waste receiving 1. Receiving & Storage Store in a cool, dry, well-ventilated area away from incompatible materials. prep 2. Pre-Use Preparation Weigh solids within a fume hood. Use disposable weigh boats. receiving->prep reaction 3. Reaction Setup Perform all additions and transfers in the fume hood. Use a blast shield for reactions of unknown exothermicity. prep->reaction quench 4. Reaction Quenching Quench reaction mixtures carefully, anticipating potential gas evolution. reaction->quench decon 5. Decontamination Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. quench->decon waste 6. Waste Segregation Collect all rinsate and contaminated solids in a designated, labeled hazardous waste container. decon->waste

Caption: A step-by-step workflow for the safe handling of the target compound.

Step-by-Step Methodology
  • Receiving and Storage : Upon receipt, inspect the container for damage. Store the compound in its original, tightly sealed container in a designated, locked cabinet for toxic chemicals. Ensure it is stored away from strong acids, bases, and oxidizing agents.[2]

  • Pre-Use Preparation : Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE. When weighing the solid, use anti-static equipment and disposable weigh boats to prevent dispersal of dust.

  • Reaction Setup : All transfers of the solid or its solutions must be conducted deep within the fume hood. Use cannulas or dropping funnels for liquid transfers to minimize splash potential.

  • Reaction Quenching : Be cautious when quenching the reaction. The nitrile group can potentially hydrolyze under certain conditions, and the pyrazole ring may react with strong reagents. Quench slowly and behind a blast shield.

  • Decontamination : All non-disposable equipment that has come into contact with the compound must be decontaminated. Rinse glassware three times with a suitable solvent (e.g., acetone, ethanol) inside the fume hood. Collect the rinsate as hazardous waste.

  • Waste Segregation : Never dispose of this compound or its waste down the drain. All contaminated materials (gloves, weigh boats, silica gel, solvents, etc.) must be collected in a clearly labeled hazardous waste container for halogenated organic waste.[10][11]

Spill and Emergency Procedures

Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12]

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

Inhalation : Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12][13]

Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][14]

Minor Spill (in a fume hood) :

  • Absorb liquids with an inert material (vermiculite, sand).

  • For solids, carefully sweep up to avoid creating dust.

  • Wipe the area with a cloth dampened with a suitable solvent.

  • Collect all cleanup materials in a sealed container and label it as hazardous waste.

Waste Management and Disposal Plan

The disposal of 3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile and its associated waste is subject to stringent regulations. Improper disposal is a serious safety and compliance violation.[10]

G start Generate Waste Stream decision_type Solid or Liquid Waste? start->decision_type solid_waste Solid Waste (Contaminated gloves, paper towels, silica, solid product) decision_type->solid_waste Solid liquid_waste Liquid Waste (Reaction mixtures, solvent rinses) decision_type->liquid_waste Liquid collect_solid Collect in a dedicated, sealed, and labeled container for 'Halogenated Solid Waste'. solid_waste->collect_solid decision_iodine Does liquid waste contain significant I₂ color? liquid_waste->decision_iodine final_disposal Arrange for pickup by certified hazardous waste contractor. collect_solid->final_disposal neutralize Neutralize Iodine Add 10% sodium thiosulfate solution dropwise until color disappears. decision_iodine->neutralize Yes collect_liquid Collect in a dedicated, sealed, and labeled container for 'Halogenated Organic Waste'. decision_iodine->collect_liquid No neutralize->collect_liquid collect_liquid->final_disposal

Caption: Decision workflow for the disposal of waste containing the target compound.

Disposal Protocol: Deactivation and Collection
  • Waste Segregation : Two primary waste streams should be maintained: "Halogenated Solid Waste" and "Halogenated Organic Liquid Waste". Never mix these with non-hazardous or other types of chemical waste.[10]

  • Aqueous Waste Treatment (Iodine Neutralization) : For aqueous waste streams or quenching solutions that contain elemental iodine (indicated by a yellow/brown color), neutralization is required before collection.[15]

    • Objective : To reduce reactive and volatile elemental iodine (I₂) to non-volatile iodide (I⁻).[16]

    • Procedure : While stirring in a fume hood, slowly add a 10% aqueous solution of sodium thiosulfate or sodium sulfite. Continue adding dropwise until the characteristic iodine color completely disappears.[15][16]

    • Collection : After neutralization, transfer the solution to the "Halogenated Organic Liquid Waste" container.

  • Containerization : All waste containers must be made of a compatible material (e.g., HDPE or glass), kept closed except when adding waste, and stored in secondary containment.[11]

  • Labeling : The waste container must be labeled with a hazardous waste tag immediately upon the first addition of waste. The label must include the words "Hazardous Waste," the full chemical names of all components, and the associated hazards (Toxic, Irritant, Environmental Hazard).

  • Final Disposal : All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[11] Do not autoclave any waste containing this compound, as this could vaporize the material.[17]

References

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